Methyl 2-amino-5-morpholin-4-ylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFKDPNHPAIWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566520 | |
| Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134050-76-3 | |
| Record name | Methyl 2-amino-5-(morpholin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-morpholin-4-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-morpholin-4-ylbenzoate is a valuable substituted anthranilate derivative with significant potential as a scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating amino and morpholino groups with the electron-withdrawing methyl ester, make it an attractive building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of two robust and scientifically validated synthetic pathways for the preparation of this target compound. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a practical and insightful resource for their synthetic endeavors. The two primary strategies discussed are the palladium-catalyzed Buchwald-Hartwig amination and a classical approach involving nucleophilic aromatic substitution followed by nitro group reduction. Each pathway is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying reaction mechanisms, and a summary of key reaction parameters.
Introduction
Substituted aminobenzoic acid esters are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the pharmaceutical, agrochemical, and dye industries. The introduction of a morpholino moiety into the aminobenzoate framework, as in the case of this compound, can significantly modulate the physicochemical properties of the parent molecule, including its solubility, metabolic stability, and biological activity. This makes the target compound a molecule of considerable interest for the development of novel therapeutic agents and functional materials. This technical guide is designed to provide a detailed and practical framework for the synthesis of this compound, empowering researchers to confidently incorporate this versatile building block into their research and development programs.
Synthetic Pathways
Two primary synthetic routes to this compound are presented. The choice of pathway may be guided by factors such as the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory.
Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern and efficient approach utilizes a palladium catalyst to directly couple morpholine with a halogenated precursor, Methyl 2-amino-5-bromobenzoate. The Buchwald-Hartwig amination is renowned for its high functional group tolerance and broad substrate scope, making it a powerful tool for the formation of carbon-nitrogen bonds.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Palladium-catalyzed cross-coupling of Methyl 2-amino-5-bromobenzoate and morpholine.
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand, often a bulky electron-rich phosphine like Xantphos or RuPhos, is critical for promoting the reductive elimination step and preventing catalyst deactivation.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the morpholine, forming the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and to ensure the stability of the catalytic species.
-
Temperature: Elevated temperatures are typically necessary to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Buchwald-Hartwig Amination
| Step | Procedure |
| 1. | To an oven-dried Schlenk flask, add Methyl 2-amino-5-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and the chosen phosphine ligand (0.04 eq). |
| 2. | The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. |
| 3. | Anhydrous toluene is added, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq). |
| 4. | The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS. |
| 5. | Upon completion, the mixture is cooled to room temperature and quenched with water. |
| 6. | The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. |
| 7. | The crude product is purified by column chromatography on silica gel to afford this compound. |
Quantitative Data Summary
| Reagent | Molar Eq. | Purity | Supplier |
| Methyl 2-amino-5-bromobenzoate | 1.0 | >98% | Sigma-Aldrich[1] |
| Morpholine | 1.2 | >99% | TCI |
| Pd(OAc)₂ | 0.02 | 98% | Strem Chemicals |
| Xantphos | 0.04 | 98% | Strem Chemicals |
| Sodium tert-butoxide | 1.4 | 97% | Sigma-Aldrich |
| Toluene (anhydrous) | - | >99.8% | Acros Organics |
Anticipated Yield: 70-85%
Pathway 2: Nucleophilic Aromatic Substitution and Reduction
This classical, two-step approach first involves the substitution of a halogen on an electron-deficient aromatic ring with morpholine, followed by the reduction of a nitro group to the desired amine. This pathway is often cost-effective and scalable.
Reaction Scheme: Nucleophilic Aromatic Substitution and Reduction
Caption: Two-step synthesis via SNAr followed by nitro group reduction.
Causality Behind Experimental Choices
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The nitro group, being strongly electron-withdrawing, activates the ortho and para positions towards nucleophilic attack. The chlorine atom at the ortho position is thus readily displaced by morpholine. A base like potassium carbonate acts as a scavenger for the HCl generated during the reaction. A polar aprotic solvent like DMF or DMSO is ideal for this type of reaction as it solvates the cation of the base, enhancing the nucleophilicity of the morpholine.
-
Step 2: Nitro Group Reduction: The reduction of the nitro group to an amine can be achieved through various methods. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid.[2] Catalytic hydrogenation over palladium on carbon is another clean and efficient alternative.
Experimental Protocol: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of Methyl 5-morpholino-2-nitrobenzoate
| Step | Procedure |
| 1. | To a round-bottom flask, add Methyl 2-chloro-5-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and DMF. |
| 2. | Add morpholine (1.5 eq) to the mixture. |
| 3. | Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC. |
| 4. | After completion, cool the mixture to room temperature and pour it into ice-water. |
| 5. | The precipitated solid is collected by filtration, washed with water, and dried to yield Methyl 5-morpholino-2-nitrobenzoate. |
Step 2: Synthesis of this compound
| Step | Procedure |
| 1. | In a round-bottom flask, suspend Methyl 5-morpholino-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water. |
| 2. | Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. |
| 3. | Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC. |
| 4. | After completion, cool the reaction and filter it hot through a pad of Celite to remove the iron salts, washing the pad with hot ethanol. |
| 5. | The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. |
| 6. | The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product. |
| 7. | Purification by column chromatography on silica gel provides the final product. |
Quantitative Data Summary
| Reagent (Step 1) | Molar Eq. | Purity | Supplier |
| Methyl 2-chloro-5-nitrobenzoate | 1.0 | >98% | TCI |
| Morpholine | 1.5 | >99% | TCI |
| Potassium Carbonate | 2.0 | >99% | Sigma-Aldrich |
| DMF | - | Anhydrous | Acros Organics |
| Reagent (Step 2) | Molar Eq. | Purity | Supplier |
| Methyl 5-morpholino-2-nitrobenzoate | 1.0 | - | From Step 1 |
| Iron Powder | 5.0 | -325 mesh, >98% | Sigma-Aldrich |
| Ethanol | - | 200 proof | Decon Labs |
| Hydrochloric Acid | cat. | 37% | Fisher Chemical |
Anticipated Overall Yield: 65-80%
Characterization of this compound
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.8 ppm. The aromatic protons should appear as distinct signals in the aromatic region (6.5-7.5 ppm). The protons of the morpholino group will likely appear as two triplets around 3.0-3.2 ppm and 3.8-4.0 ppm. The amino protons will be a broad singlet.
-
¹³C NMR: The spectrum will show a carbonyl carbon around 168 ppm, and the methyl ester carbon around 51 ppm. The aromatic carbons will appear in the 110-150 ppm region, and the morpholino carbons will be visible around 49 and 67 ppm.
-
IR Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700 cm⁻¹), and C-O and C-N stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆N₂O₃, MW: 236.27 g/mol ).
Conclusion
This technical guide has outlined two distinct and reliable synthetic pathways for the preparation of this compound. The modern Buchwald-Hartwig amination offers an efficient and direct route, while the classical nucleophilic aromatic substitution followed by reduction provides a cost-effective and scalable alternative. The detailed experimental protocols and discussions of the underlying chemical principles are intended to provide researchers with the necessary tools and understanding to successfully synthesize this valuable building block for their drug discovery and materials science applications.
References
-
Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International, 2015, 878235. [Link]
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Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 01, p. 67 (1921). [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).
- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016).
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Turova, A. A., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-chloroanisole: from molecular species to palladium nanoparticles. Catalysis Science & Technology, 11(16), 5556-5570. [Link]
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
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Scribd. (n.d.). Nitration of Methyl Benzoate to Nitrobenzoate. [Link]
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o1887. [Link]
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Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 01, p. 67 (1921). [Link]
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. (1993).
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da Silveira, L. B., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(3), 963-974. [Link]
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. (2021).
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D'Alonzo, D., et al. (2012). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Molecules, 17(7), 8439-8453. [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]
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Liu, Y.-Q., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3139. [Link]
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Yamamoto, T., et al. (2018). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Scientific Reports, 8(1), 1-8. [Link]
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Bhatnagar, D., & Lundblad, R. L. (1998). Use of thiopropyl sepharose for preparation of 2-nitro-5-thiobenzoic acid. Analytical biochemistry, 263(1), 120-122. [Link]
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PubChem. (n.d.). 2-Amino-5-methylphenol. [Link]
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European Patent Office. (n.d.). A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][5][6] benzodiazepine. [Link]
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van den Bergh, T., et al. (2014). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & medicinal chemistry letters, 24(15), 3566–3570. [Link]
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Mei, W., et al. (2019). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Monatshefte für Chemie-Chemical Monthly, 150(12), 2207-2211. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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An In-depth Technical Guide to Methyl 2-amino-5-(morpholin-4-yl)benzoate (CAS 134050-76-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(morpholin-4-yl)benzoate, identified by CAS number 134050-76-3, is a substituted aromatic compound featuring a methyl benzoate core with both an amino and a morpholino group. This unique structural arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. The presence of multiple functional groups, including a nucleophilic amino group, a tertiary amine within the morpholine ring, and an ester, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its relevance to drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-amino-5-(morpholin-4-yl)benzoate is presented in the table below.
| Property | Value | Source |
| CAS Number | 134050-76-3 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| IUPAC Name | methyl 2-amino-5-morpholin-4-ylbenzoate | [1] |
| Appearance | Expected to be a solid | General knowledge |
| SMILES | O=C(OC)C1=CC(N2CCOCC2)=CC=C1N | [1] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-amino-5-(morpholin-4-yl)benzoate is not widely documented in commercial literature, suggesting its primary role as a specialized intermediate. A highly plausible and efficient method for its preparation is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.
The proposed synthetic pathway involves the coupling of a halogenated methyl 2-aminobenzoate precursor, such as methyl 2-amino-5-bromobenzoate, with morpholine. The rationale behind this choice is the ready availability of the starting materials and the high efficiency and functional group tolerance of the Buchwald-Hartwig reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established procedure for Buchwald-Hartwig amination and is expected to be effective for the synthesis of the target compound.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-amino-5-bromobenzoate (1.0 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.10 eq).
-
Addition of Reagents: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.2-1.5 eq). To this mixture, add dry toluene as the solvent, followed by the addition of morpholine (1.1-1.3 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired Methyl 2-amino-5-(morpholin-4-yl)benzoate.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of structurally similar compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral features are anticipated for Methyl 2-amino-5-(morpholin-4-yl)benzoate.
-
¹H NMR:
-
A singlet corresponding to the methyl ester protons (-OCH₃) is expected around 3.8-3.9 ppm.
-
The aromatic protons should appear in the range of 6.5-7.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern.
-
The protons of the morpholine ring are expected to show two distinct multiplets, one for the methylene groups adjacent to the nitrogen atom (around 3.0-3.3 ppm) and another for the methylene groups adjacent to the oxygen atom (around 3.7-3.9 ppm).
-
A broad singlet for the amino group (-NH₂) protons is also expected, with its chemical shift being solvent-dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the ester group is anticipated to resonate around 165-170 ppm.
-
Aromatic carbons will appear in the region of 110-150 ppm.
-
The morpholine carbons adjacent to the nitrogen and oxygen will have characteristic shifts around 45-55 ppm and 65-75 ppm, respectively.
-
The methyl ester carbon should be observed around 50-55 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule:
-
N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹.
-
C-H stretching of the aromatic ring and aliphatic groups.
-
A strong C=O stretching band for the ester carbonyl group around 1680-1710 cm⁻¹.
-
C-N and C-O stretching vibrations associated with the morpholine and ester moieties.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺ corresponding to the molecular weight of 236.27. Fragmentation patterns would be consistent with the loss of the methoxy group, the morpholine ring, and other characteristic fragments.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment and quantification of Methyl 2-amino-5-(morpholin-4-yl)benzoate. A typical method would involve:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
Role in Drug Development and Potential Biological Activity
While there is no direct evidence of the biological activity of Methyl 2-amino-5-(morpholin-4-yl)benzoate itself, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a key building block in drug discovery.
Anticancer Research
The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Several approved anticancer drugs, such as Gefitinib (an EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor), feature a morpholine ring. This heterocycle often enhances solubility, metabolic stability, and target binding affinity. Methyl 2-amino-5-(morpholin-4-yl)benzoate can serve as a valuable intermediate for the synthesis of novel kinase inhibitors and other potential anticancer agents. The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships.
Antimicrobial Activity
Derivatives of morpholine have been reported to exhibit a wide range of antimicrobial activities. The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding interactions with biological targets in bacteria and fungi. Therefore, compounds derived from Methyl 2-amino-5-(morpholin-4-yl)benzoate could be explored for their potential as new antibacterial or antifungal agents.
Safety and Handling
Based on safety data for the compound, Methyl 2-amino-5-(morpholin-4-yl)benzoate is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1] It should be used in a well-ventilated area or a fume hood.[1] Store the compound in a tightly sealed container in a cool, dry place.[1]
Conclusion
Methyl 2-amino-5-(morpholin-4-yl)benzoate is a chemical intermediate with significant potential in the field of drug discovery and development. While specific biological data for this compound is scarce, its structural features suggest its utility as a scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The plausible and efficient synthesis via Buchwald-Hartwig amination, coupled with standard analytical characterization techniques, makes it an accessible building block for medicinal chemists. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
Sources
Methyl 2-amino-5-morpholin-4-ylbenzoate NMR analysis
An In-Depth Technical Guide to the NMR Analysis of Methyl 2-amino-5-morpholin-4-ylbenzoate
Introduction: Elucidating the Core Structure
This compound is a polysubstituted aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug development. Its molecular architecture, featuring a blend of electron-donating (amino, morpholino) and electron-withdrawing (methyl ester) groups, presents a rich and informative case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in synthetic and medicinal chemistry, a precise and confident interpretation of this molecule's NMR spectra is paramount for verifying its identity, assessing purity, and ensuring the success of subsequent research endeavors.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecule's electronic structure and its spectral features. The protocols and interpretive strategies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Molecular Architecture and NMR-Active Nuclei
The first step in any NMR analysis is to deconstruct the molecule into its constituent proton and carbon environments. The structure of this compound contains several distinct functional groups, each with a predictable NMR signature.
Caption: Numbered structure of this compound.
The key environments are:
-
Aromatic Ring: A 1,2,5-trisubstituted benzene ring, giving rise to three distinct aromatic proton signals and six unique aromatic carbon signals.
-
Amino Group: A primary amine (-NH₂) whose protons are exchangeable.
-
Morpholine Ring: Contains two chemically distinct sets of methylene (-CH₂-) groups: those adjacent to nitrogen (N-CH₂) and those adjacent to oxygen (O-CH₂).
-
Methyl Ester: Comprises a carbonyl carbon (C=O) and a methoxy group (-OCH₃).
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum provides information on the chemical environment, count, and connectivity of protons. The chemical shift (δ) of each proton is primarily dictated by the electronic effects of neighboring functional groups.
Causality Behind Chemical Shifts
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and morpholino groups increase electron density on the aromatic ring, particularly at the ortho and para positions. This "shielding" effect causes the corresponding protons to resonate at a higher field (lower ppm value)[1][2].
-
Electron-Withdrawing Groups (EWGs): The methyl ester (-COOCH₃) group decreases electron density on the ring, "deshielding" nearby protons and shifting their signals to a lower field (higher ppm value).
-
Electronegativity: Within the morpholine ring, the highly electronegative oxygen atom strongly deshields the adjacent protons compared to the less electronegative nitrogen atom[3][4].
Predicted ¹H NMR Assignments
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.2 - 7.4 | Doublet (d) | 1H | Jmeta ≈ 2.5 - 3.0 Hz | Ortho to the EWG (-COOCH₃) and meta to the EDG (-NH₂). Appears as a doublet due to small meta coupling to H-4. |
| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | Jortho ≈ 8.5 - 9.0 Hz, Jmeta ≈ 2.5 - 3.0 Hz | Ortho to the morpholino group, meta to the -COOCH₃ group, and ortho coupled to H-3. |
| H-3 | ~6.6 - 6.8 | Doublet (d) | 1H | Jortho ≈ 8.5 - 9.0 Hz | Ortho to the powerful EDG (-NH₂) and ortho coupled to H-4, resulting in a significant upfield shift. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A | Labile protons. Position is concentration and solvent dependent. Signal disappears upon D₂O exchange. |
| -OCH₃ (Ester) | ~3.8 - 3.9 | Singlet (s) | 3H | N/A | Classic chemical shift for a methyl ester group. |
| -CH₂-O- (Morpholine) | ~3.7 - 3.8 | Triplet-like Multiplet | 4H | J ≈ 4.5 - 5.0 Hz | Deshielded by the adjacent electronegative oxygen atom. The multiplet often appears as a triplet due to coupling with the N-CH₂ protons in the rapidly interconverting chair conformation[4][5]. |
| -CH₂-N- (Morpholine) | ~3.0 - 3.2 | Triplet-like Multiplet | 4H | J ≈ 4.5 - 5.0 Hz | Less deshielded than the O-CH₂ protons. Coupled to the O-CH₂ protons. |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The principles of shielding and deshielding apply here as well, with substituent effects having a pronounced impact on the aromatic carbon chemical shifts[2][6].
Predicted ¹³C NMR Assignments
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~168 | Typical chemical shift for an ester carbonyl carbon. |
| C-2 | ~148 | Attached to the electron-donating amino group, but also alpha to the ester, resulting in a downfield shift. |
| C-5 | ~145 | Attached to the electron-donating morpholino nitrogen. |
| C-1 | ~118 | Quaternary carbon ipso to the ester group. |
| C-4 | ~117 | Shielded by the para amino group. |
| C-6 | ~115 | Shielded by the para morpholino group. |
| C-3 | ~114 | Strongly shielded by the ortho amino group. |
| -CH₂-O- (Morpholine) | ~67 | Carbon adjacent to oxygen is significantly deshielded. |
| -OCH₃ (Ester) | ~52 | Standard chemical shift for a methyl ester carbon. |
| -CH₂-N- (Morpholine) | ~49 | Carbon adjacent to nitrogen is less deshielded than the O-CH₂ carbon. |
Experimental Protocol: Ensuring Data Integrity
A robust experimental protocol is the foundation of trustworthy data. The following steps outline a standard procedure for acquiring high-quality NMR spectra for this compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Integrated Data Analysis Workflow
A systematic approach is crucial for correlating the acquired data back to the molecular structure. Advanced 2D NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming assignments.
-
COSY: Reveals proton-proton couplings (e.g., confirming that H-3 is coupled to H-4).
-
HSQC: Shows direct one-bond correlations between protons and the carbons they are attached to, providing unambiguous C-H assignments[7].
Caption: Logical workflow for the interpretation of NMR spectra.
Conclusion
The NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and coupling constants can be applied to elucidate a complex molecular structure. By understanding the electronic influence of each substituent, a researcher can predict the spectrum with high accuracy. This predictive power, combined with a systematic experimental and interpretive workflow, provides a self-validating system for structural confirmation. The methodologies outlined in this guide empower drug development professionals to confidently characterize this and related molecular entities, ensuring the integrity and quality of their scientific research.
References
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Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. (2013). PubMed Central - NIH. [Link]
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Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]
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Methyl 2-amino-5-bromobenzoate. (2011). ResearchGate. [Link]
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1H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]
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¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2017). ResearchGate. [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
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1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
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Methyl 2-amino-5-bromobenzoate. (2011). PubMed Central - NIH. [Link]
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NMR Spectra of Anilines. ResearchGate. [Link]
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Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]
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Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. MDPI. [Link]
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How might you use 13C NMR spectroscopy to differentiate between t... Pearson. [Link]
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NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]
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Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST WebBook. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PubMed Central - NIH. [Link]
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NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PubMed Central - NIH. [Link]
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13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. ResearchGate. [Link]
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Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. (2020). Journal of Materials and Environmental Science. [Link]
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Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. [Link]
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Morpholine. PubChem - NIH. [Link]
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A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2000). PubMed. [Link]
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Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]
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Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]
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Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]
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The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Royal Society of Chemistry. [Link]
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Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
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Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2022). MDPI. [Link]
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Synthesis of 2-[1-(Morpholino)methyl] -5-(3-methyl-2-octyl)-resorcinol. PrepChem.com. [Link]
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A Technical Guide to Methyl 2-amino-5-morpholin-4-ylbenzoate: Synthesis, Application, and Analysis
Executive Summary: Methyl 2-amino-5-morpholin-4-ylbenzoate is a pivotal pharmaceutical intermediate, most notably in the synthesis of oncology therapeutics such as Gefitinib. This guide provides a comprehensive technical overview of its chemical identity, robust synthesis protocols, critical application in the formation of the quinazoline core of targeted cancer drugs, and essential analytical and safety protocols. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with practical, field-proven methodologies to support the efficient and safe utilization of this key building block.
Section 1: Introduction to a Key Synthetic Building Block
This compound is a substituted anthranilate derivative. Its structure, featuring a reactive ortho-amino ester and a morpholine moiety, makes it an exceptionally versatile precursor for the construction of complex heterocyclic systems. The morpholine group, in particular, is a common feature in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. Its primary application lies in the synthesis of quinazoline-based kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | Methyl 2-amino-5-(morpholin-4-yl)benzoate |
| CAS Number | 446263-34-5 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
Section 2: Synthesis and Manufacturing Considerations
The most prevalent and industrially scalable synthesis of this compound involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This approach offers high yields and functional group tolerance. The typical starting materials are a halogenated anthranilate, such as Methyl 2-amino-5-bromobenzoate, and morpholine.
The choice of catalyst, ligand, and base is critical for reaction efficiency. A palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) catalyst is commonly used in conjunction with a bulky, electron-rich phosphine ligand like BINAP or Xantphos. The ligand facilitates the reductive elimination step, which is crucial for forming the C-N bond. An inorganic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the morpholine and facilitate the catalytic cycle.
Detailed Synthesis Protocol: Buchwald-Hartwig Amination
Objective: To synthesize this compound from Methyl 2-amino-5-bromobenzoate and morpholine.
Materials:
-
Methyl 2-amino-5-bromobenzoate (1.0 eq)[1]
-
Morpholine (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry, oven-baked flask, add Pd(OAc)₂, BINAP, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous toluene, followed by Methyl 2-amino-5-bromobenzoate and morpholine.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Synthesis Workflow Diagram```dot
Caption: Role of the intermediate in the synthesis of the drug Gefitinib.
Section 4: Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity and identify any process-related impurities. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl ester, and the two distinct methylene groups of the morpholine ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and C-O stretches of the morpholine ether.
Table 2: Representative Analytical Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ ~7.1-7.3 (m, 2H, Ar-H), 6.7-6.8 (d, 1H, Ar-H), 6.4 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 3.7 (t, 4H, Morpholine -O-CH₂-), 2.9 (t, 4H, Morpholine -N-CH₂-) |
| IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~1680 (C=O stretch), ~1250, 1115 (C-O stretch) |
| MS (ESI+) | m/z 237.1 [M+H]⁺ |
Section 5: Safety, Handling, and Storage
As a chemical intermediate, proper handling procedures must be followed to ensure personnel safety.
-
Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [2]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [3]Use in a well-ventilated area or under a chemical fume hood. [3]* Handling: Avoid breathing dust or vapors. [3][4]Do not eat, drink, or smoke when using this product. [2][3]Wash hands thoroughly after handling. [2][3]* Storage: Store in a cool, dry, and well-ventilated place. [2][4]Keep the container tightly closed and upright. [2]
Section 6: Conclusion
This compound is more than just a chemical compound; it is a critical enabler in the production of modern, life-saving pharmaceuticals. Its well-defined synthesis, versatile reactivity, and established analytical profile make it a reliable and indispensable intermediate for medicinal chemists and process development scientists. Understanding the technical nuances presented in this guide is essential for leveraging its full potential in the ongoing development of novel therapeutics.
References
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Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. [Link]
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The Crucial Role of Methyl 2-amino-4,5-dimethoxybenzoate in Gefitinib Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2009). National Institutes of Health. [Link]
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-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). MDPI. [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing. [Link]
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The Pharmacological Kaleidoscope of Morpholino Benzoates: A Technical Guide to Unveiling Potential Biological Activities
Foreword: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and unique biological profiles. This guide delves into the promising, yet relatively underexplored, chemical space of morpholino benzoates . By uniting the structural rigidity and favorable physicochemical properties of the morpholine ring with the diverse biological relevance of the benzoate moiety, we unlock a new frontier of potential therapeutic applications.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of this intriguing class of compounds, grounded in scientific literature and established experimental methodologies.
I. The Architectural Blueprint: Synthesis of Morpholino Benzoates
The synthesis of morpholino benzoates can be approached through several strategic routes, primarily focusing on the formation of the ester or the installation of the morpholine ring onto the benzoic acid scaffold. A common and effective method involves the reaction of a substituted benzoic acid with a morpholine-containing alcohol under esterification conditions, or the nucleophilic substitution of a leaving group on the benzoic acid derivative by morpholine.
A notable synthetic pathway involves the use of 2-trifluoromethanesulfonyl methyl benzoate and morpholine methyl benzoate in the presence of an olefin, an alkali, a palladium catalytic system, and norbornene.[2] This method offers the advantage of utilizing readily available starting materials and proceeding under relatively mild conditions.[2]
Another key synthetic strategy focuses on the modification of a pre-formed morpholinobenzoic acid core. For instance, in the synthesis of 2-morpholinobenzoic acid derivatives, the core structure can be elaborated through reactions such as N-benzylation and functional group interconversion of the carboxylic acid to esters or amides.[3]
Representative Synthetic Protocol: Synthesis of 2-Morpholino-4-(benzylamino)benzoic Acid Derivatives
This protocol is adapted from methodologies described for the synthesis of 2-morpholinobenzoic acid scaffolds.[3]
-
Starting Material: 2-Fluoro-4-nitrobenzoic acid.
-
Step 1: Nucleophilic Aromatic Substitution. React 2-fluoro-4-nitrobenzoic acid with morpholine in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at an elevated temperature to yield 2-morpholino-4-nitrobenzoic acid.
-
Step 2: Reduction of the Nitro Group. The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C) to give 4-amino-2-morpholinobenzoic acid.
-
Step 3: N-Benzylation. The resulting aniline can be selectively N-benzylated using a substituted benzyl halide in the presence of a non-nucleophilic base to prevent esterification of the carboxylic acid.
-
Step 4: Esterification/Amidation (Optional). The carboxylic acid moiety can be converted to its corresponding ester or amide through standard condensation reactions to explore the structure-activity relationship at this position.[3]
II. Unveiling the Therapeutic Potential: A Spectrum of Biological Activities
The unique hybrid structure of morpholino benzoates suggests a wide array of potential biological activities. The following sections explore these possibilities, drawing upon existing research on morpholine- and benzoate-containing compounds and providing validated experimental workflows for their investigation.
A. Anticancer Activity: A Primary Frontier
The morpholine moiety is a well-recognized scaffold in the design of anticancer agents, appearing in numerous compounds targeting various cancer cell lines.[4] The benzoate scaffold has also been incorporated into compounds exhibiting cytotoxic effects against cancer cells.[5] The combination of these two pharmacophores in morpholino benzoates presents a compelling strategy for the development of novel anticancer therapeutics.
Mechanism of Action: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
A significant body of research has focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[3] PC-PLC is an enzyme that is overexpressed in various cancers and plays a crucial role in choline phospholipid metabolism, a pathway known to be dysregulated in malignant cells.[3] Inhibition of PC-PLC disrupts these metabolic pathways, leading to reduced cell proliferation.[6] Molecular modeling studies suggest that the carboxylic acid of the 2-morpholinobenzoic acid scaffold chelates the catalytic Zn²⁺ ions in the active site of PC-PLC, a key interaction for inhibitory activity.[7]
Experimental Workflow: In Vitro Anticancer Activity Assessment
Caption: Workflow for in vitro anticancer screening.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the morpholino benzoate compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[3]
Structure-Activity Relationship (SAR) Insights
For 2-morpholinobenzoic acid derivatives, SAR studies have revealed that:
-
Substitution on the N-benzyl ring significantly influences antiproliferative activity, with halogenated substituents often showing enhanced potency.[3]
-
Conversion of the carboxylic acid to a hydroxamic acid can increase antiproliferative activity, likely due to a stronger interaction with the zinc ions in the active site of PC-PLC.[7]
-
The morpholine ring is generally preferred over other heterocyclic systems like tetrahydropyran for PC-PLC inhibition.[3]
Data Presentation: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
| Compound | R Group (on N-benzyl) | IC₅₀ (µM) - MDA-MB-231 | IC₅₀ (µM) - HCT116 |
| 10h | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |
| 12j | 4-Bromo | 21.8 ± 5.5 | 18.1 ± 5.6 |
Data adapted from Pilkington, L. J., et al. (2024).[3]
B. Anti-inflammatory Activity: A Potential Avenue
Both morpholine and benzoate moieties are present in compounds with known anti-inflammatory properties. For instance, some benzoxazepine derivatives containing these structural features have demonstrated anti-inflammatory effects.[8] Benzoates themselves can exhibit anti-inflammatory activity through various mechanisms. The combination of these two pharmacophores in morpholino benzoates suggests a strong potential for anti-inflammatory action.
Potential Mechanisms of Action
-
Inhibition of Pro-inflammatory Cytokines: Morpholino benzoates may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Enzyme Inhibition: They could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of morpholino benzoate compounds for 1-2 hours.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the level of nitric oxide, a key inflammatory mediator, using the Griess reagent.
-
Cytokine Analysis: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group to determine the anti-inflammatory effect of the compounds.
C. Antimicrobial and Antifungal Activity: A Legacy of Benzoates
Benzoates are well-known for their antimicrobial and antifungal properties and are widely used as preservatives.[9] The mechanism of action of benzoates against fungi, for example, involves the undissociated form of the acid entering the cell, lowering the intracellular pH, and inhibiting key enzymes like phosphofructokinase, which disrupts glycolysis and restricts growth.[9][10] While the morpholine moiety itself is not as classically associated with antimicrobial activity, its incorporation can modulate the physicochemical properties of the molecule, potentially enhancing its antimicrobial spectrum or potency.
Experimental Workflow: Antimicrobial and Antifungal Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare a series of two-fold dilutions of the morpholino benzoate compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
D. Neuroprotective Effects: A Modulatory Role in the CNS
Morpholine is a key scaffold in many centrally acting drugs due to its favorable properties for crossing the blood-brain barrier.[11] Morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases by modulating enzymes like acetylcholinesterase and monoamine oxidases.[12] Sodium benzoate has also been studied for its neuroprotective effects, potentially through the mitigation of oxidative stress and inflammation.[13] The combination of these two moieties in morpholino benzoates makes them attractive candidates for the development of novel neuroprotective agents.
Potential Mechanisms of Action
-
Enzyme Inhibition: Morpholino benzoates may inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidase (MAO).[12]
-
Antioxidant Activity: The compounds may possess antioxidant properties, protecting neuronal cells from oxidative damage.
-
Anti-inflammatory Effects: As discussed previously, their potential anti-inflammatory actions could be beneficial in neuroinflammatory conditions.
Experimental Workflow: Evaluation of Neuroprotective Activity
Caption: Workflow for in vitro neuroprotection screening.
Detailed Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
Compound Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of morpholino benzoate compounds for a few hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to model a specific aspect of neurodegeneration. For example:
-
Hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
6-hydroxydopamine (6-OHDA) to model Parkinson's disease.
-
Amyloid-beta (Aβ) peptide to model Alzheimer's disease.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment: Determine the percentage of viable cells using the MTT assay, as described previously.
-
ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
Data Analysis: Compare the cell viability and ROS levels in the compound-treated groups to the group treated with the neurotoxin alone to assess the neuroprotective effects.
III. Concluding Remarks and Future Directions
The exploration of morpholino benzoates represents a promising avenue in the quest for novel therapeutic agents. The convergence of the morpholine and benzoate scaffolds provides a rich chemical space for the development of compounds with a wide spectrum of potential biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of diverse libraries of morpholino benzoates to elucidate detailed structure-activity relationships for each biological activity. Furthermore, promising lead compounds identified through in vitro screening should be advanced to in vivo models to validate their therapeutic potential. The continued investigation of this fascinating class of molecules holds the promise of delivering the next generation of therapeutics for a range of human diseases.
IV. References
-
Pilkington, L. J., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
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Gomha, S. M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie. [Link]
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Kala, K., et al. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. International Journal of Molecular Sciences. [Link]
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Al-Majedy, Y. K., et al. (2023). Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand. Molecules. [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences. [Link]
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Hebbar, S., et al. (2017). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
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Catalán, M., et al. (2020). Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines. Toxicology in Vitro. [Link]
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Pritchard, K. M., et al. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European Journal of Medicinal Chemistry. [Link]
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Nowaczyk, A., et al. (2022). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences. [Link]
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Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
-
Pilkington, L. J., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. ResearchGate. [Link]
-
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The Morpholine Scaffold: A Technical Guide to Accelerating Novel Drug Discovery
Abstract
The morpholine ring is a deceptively simple, six-membered saturated heterocycle that has become a cornerstone of modern medicinal chemistry. Its frequent appearance in approved drugs is not coincidental but rather a direct consequence of its unique and highly advantageous physicochemical properties. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the discovery of novel morpholine-containing compounds. We will dissect the rationale behind its use, detail modern synthetic strategies, outline robust screening and characterization protocols, and provide actionable insights to leverage this "privileged scaffold" in drug discovery campaigns.
The Rationale: Why Morpholine is a Privileged Scaffold in Drug Design
The strategic incorporation of a morpholine moiety into a drug candidate is a decision rooted in empirical success and a deep understanding of pharmacokinetics and pharmacodynamics. The power of the morpholine ring lies in its ability to simultaneously address several critical drug-like properties.
1.1. Physicochemical Advantages: The morpholine heterocycle contains both a secondary amine and an ether functional group. This duality confers a balanced hydrophilic-lipophilic profile that is highly desirable in drug candidates.[1]
-
Aqueous Solubility: The oxygen atom acts as a hydrogen bond acceptor, often significantly improving the aqueous solubility of a parent molecule, which is a common hurdle in drug development.[2][3]
-
pKa Modulation: The nitrogen atom is weakly basic (pKa of morpholinium ion ~8.5), a property that can be finely tuned to improve oral bioavailability and cell permeability.[4] This pKa is often close to physiological pH, allowing for a favorable balance between charged (soluble) and uncharged (permeable) states.[4]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic oxidation, often serving as a "metabolic blocker" to prevent unwanted degradation of an adjacent functional group, thereby improving the pharmacokinetic profile of a compound.[2][5]
1.2. Pharmacodynamic Contributions: Beyond simply improving drug-like properties, the morpholine ring can be an integral part of the pharmacophore, directly interacting with the biological target.[6]
-
Scaffold and Vector: It can act as a rigid scaffold, positioning other critical pharmacophoric elements in the correct orientation for optimal binding with a receptor or enzyme active site.[4]
-
Direct Binding Interactions: The oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket, while the ring itself can engage in favorable hydrophobic interactions.[4]
This combination of improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for direct target engagement is why morpholine is justifiably classified as a privileged structure in medicinal chemistry.[3][6]
Modern Synthetic Strategies for Morpholine-Containing Compounds
The accessibility and versatility of synthetic routes to substituted morpholines are key to their widespread use.[7] While classical methods remain relevant, modern organic synthesis has provided powerful new tools for creating diverse libraries of morpholine derivatives.
2.1. Foundational Synthetic Approaches: The most common strategies often involve the cyclization of amino alcohols or the reaction of dihaloethanes with amines. However, these methods can lack the efficiency or versatility needed for modern drug discovery.
2.2. Advanced and Asymmetric Syntheses: Contemporary drug discovery demands precise control over the three-dimensional structure of molecules. Modern methods focus on stereoselectivity and the introduction of diverse substituents.
-
Intramolecular Cyclization of Epoxides: A powerful method involves the ring-opening of an epoxide by a tethered amine, which allows for excellent stereochemical control.
-
Reductive Amination of Keto-ethers: This strategy provides access to a wide range of N-substituted morpholines.
-
Transition-Metal Catalyzed C-H Functionalization: Cutting-edge techniques allow for the direct attachment of functional groups to the carbon atoms of the morpholine ring, opening up new chemical space that was previously difficult to access.
Below is a generalized workflow for the synthesis and initial screening of a novel morpholine library.
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Methodological & Application
Application Notes & Protocols: The Utility of Methyl 2-amino-5-morpholin-4-ylbenzoate as a Privileged Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Identifying a Versatile Building Block for Targeted Therapies
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry. Methyl 2-amino-5-morpholin-4-ylbenzoate represents one such scaffold. Its unique combination of a reactive aniline, a stabilizing aromatic core, and a solubilizing morpholine group makes it an exceptionally valuable starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors.
The morpholine ring is a frequently employed heterocycle in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties.[1] It often enhances aqueous solubility, improves pharmacokinetic profiles, and can serve as a critical hydrogen bond acceptor, anchoring a molecule within the active site of an enzyme.[1] When incorporated into the 2-amino-benzoate framework, it creates a versatile platform for generating libraries of complex molecules aimed at high-value biological targets. This guide provides an in-depth exploration of this scaffold, detailing its application in the synthesis of kinase inhibitors and providing robust protocols for its use in a research setting.
Section 1: Physicochemical Properties and Handling
Before utilization in synthesis, it is critical to understand the basic properties and handling requirements of the title compound.
| Property | Value |
| IUPAC Name | Methyl 2-amino-5-(morpholin-4-yl)benzoate |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane |
| Storage | Store at 2-8°C, protect from light and moisture |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Refer to the Safety Data Sheet (SDS) for comprehensive toxicity and handling information.
Section 2: The Scientific Rationale: A Scaffold for Kinase Inhibition
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[2][3] Consequently, the kinases within this pathway, particularly Phosphoinositide 3-kinases (PI3Ks) and the Mammalian Target of Rapamycin (mTOR), are high-priority targets for cancer drug discovery.[3][4]
The this compound scaffold is particularly well-suited for targeting the ATP-binding pocket of these kinases. The morpholine moiety is a common feature in numerous PI3K, mTOR, and DNA-dependent protein kinase (DNA-PK) inhibitors, where the oxygen atom often forms a crucial hydrogen bond with hinge region residues in the kinase domain.[5][6] The 2-amino group serves as a versatile chemical handle, allowing for the construction of various heterocyclic systems (e.g., quinazolinones, pyrimidines) that can occupy the adenine region of the ATP pocket and provide vectors for further substitution to enhance potency and selectivity.[7][8]
Section 3: Synthetic Protocols and Applications
This section provides validated, step-by-step protocols for the synthesis of the core scaffold and its subsequent elaboration into a representative kinase inhibitor precursor.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title scaffold from commercially available starting materials. The rationale for this common route involves a nucleophilic aromatic substitution of a fluoride with morpholine, followed by the reduction of a nitro group to the key amine.
Workflow Diagram:
Materials and Reagents:
-
Methyl 5-fluoro-2-nitrobenzoate
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (Pd/C), 10%
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
Part A: Nucleophilic Aromatic Substitution
-
To a round-bottom flask, add Methyl 5-fluoro-2-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 0.2 M concentration).
-
Add morpholine (1.5 eq) to the stirring suspension.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Methyl 5-morpholino-2-nitrobenzoate, which can be used directly in the next step or purified by column chromatography.
Part B: Nitro Group Reduction
-
Dissolve the crude product from Part A in Methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).
-
Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50 psi or via balloon).
-
Shake or stir the reaction vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion. The rationale for using catalytic hydrogenation is its high efficiency and clean conversion, avoiding harsh reducing agents.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with additional Methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.
Protocol 2: Synthesis of a 2-(Methylamino)quinazolin-4(3H)-one Precursor
Objective: To demonstrate the utility of the scaffold's 2-amino group by constructing a quinazolinone core, a common pharmacophore in kinase inhibitors. This protocol involves a cyclization reaction.
Materials and Reagents:
-
This compound (from Protocol 1)
-
Methyl isothiocyanate
-
Ethanol (EtOH)
-
Triethylamine (TEA)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add triethylamine (2.0 eq) followed by methyl isothiocyanate (1.2 eq).
-
Reflux the mixture for 8-12 hours. The reaction proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization, displacing the methoxy group of the ester to form the quinazolinone ring.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting crude solid by column chromatography or recrystallization to yield the desired 6-morpholino-2-(methylamino)quinazolin-4(3H)-one derivative.
Section 4: Characterization and Quality Control
Validating the identity and purity of synthesized compounds is a critical step. The following data are expected for the successful synthesis of the target scaffold.
| Analysis Technique | Expected Result for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.2 (d, 1H, Ar-H), 6.8 (dd, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.5 (br s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 3.85 (t, 4H, Morpholine -CH₂-O-), 3.1 (t, 4H, Morpholine -CH₂-N-). |
| Mass Spec (ESI+) | [M+H]⁺ = 237.12 |
| HPLC Purity | >95% (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA) |
Section 5: Downstream Biological Evaluation Workflow
Once a library of derivatives is synthesized from the core scaffold, a systematic biological evaluation is required to identify promising lead compounds.
Workflow Diagram:
-
Primary In Vitro Kinase Assay: The synthesized compounds are first tested for their ability to inhibit the target kinase (e.g., PI3Kα or mTOR) in a biochemical assay. This provides an initial measure of potency (IC₅₀ value).
-
Cellular Proliferation Assay: Compounds showing good biochemical potency are then tested for their ability to inhibit the growth of cancer cell lines known to be dependent on the target pathway (e.g., MCF7, U87-MG). This confirms that the compound can penetrate cells and exert a biological effect.
-
Target Engagement Assay: To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, a target engagement assay is performed. For a PI3K/mTOR inhibitor, this typically involves a Western blot to measure the phosphorylation levels of downstream proteins like Akt and S6K1. A potent compound should decrease the levels of p-Akt and p-S6K1.
-
Selectivity and Off-Target Profiling: Promising compounds are screened against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target side effects.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block for the development of targeted therapies. Its inherent structural features provide a robust starting point for creating potent and selective kinase inhibitors. The protocols and workflows detailed in this guide offer researchers a comprehensive framework for leveraging this scaffold in their drug discovery programs, from initial synthesis to biological characterization. By understanding the causal relationship between the scaffold's structure and its function in kinase inhibition, development professionals can more effectively design the next generation of precision medicines.
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Application Note: High-Throughput Screening of Methyl 2-amino-5-morpholin-4-ylbenzoate Libraries for Accelerated Drug Discovery
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1] The success of any HTS campaign is fundamentally dependent on the quality of the screening library. This application note details a comprehensive strategy and protocol for conducting HTS campaigns using libraries derived from the Methyl 2-amino-5-morpholin-4-ylbenzoate scaffold. We will explore the medicinal chemistry rationale for selecting this privileged scaffold, provide detailed protocols for assay development and a primary screening campaign, and outline a robust, self-validating workflow for hit confirmation and validation.
The Rationale: Why this compound?
The selection of a core scaffold is a critical decision in library design. The this compound structure is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. This versatility stems from the unique combination of its two key moieties: the aminobenzoate core and the morpholine ring.
-
The Morpholine Moiety: A Physicochemical and Pharmacokinetic Enhancer The morpholine ring is frequently employed in medicinal chemistry for its advantageous properties.[2] Its presence often confers a favorable balance of lipophilicity and hydrophilicity, which can improve a compound's solubility and permeability.[3][4] The weak basicity of the morpholine nitrogen (pKa similar to physiological pH) can enhance aqueous solubility and support favorable interactions with biological targets.[4] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[3] From a drug metabolism and pharmacokinetics (DMPK) perspective, the morpholine ring is generally stable and can improve a molecule's metabolic profile and bioavailability.[2] This heterocycle is a key component in numerous approved drugs, highlighting its clinical and therapeutic relevance.[5][6]
-
The Aminobenzoate Core: A Versatile Synthetic Hub The 2-aminobenzoate core, a derivative of benzocaine, provides a synthetically tractable platform for creating large, diverse chemical libraries.[7] The primary amino group serves as a versatile chemical handle for diversification. Through techniques like amide coupling, reductive amination, or sulfonylation, a wide array of R-groups can be readily introduced, allowing for the systematic exploration of the surrounding chemical space. This capacity for diversity-oriented synthesis is essential for building a high-quality screening library designed to probe a wide range of biological targets.[8]
The High-Throughput Screening Workflow
HTS is a multi-step process that systematically funnels a large library of compounds down to a small number of validated hits.[1] The process relies on automation, miniaturization, and robust data analysis to ensure efficiency and reliability.[9]
Figure 1: A high-level overview of the HTS workflow.
Application Protocol: Kinase Inhibitor Screening
To provide a concrete example, this section details a protocol for screening a this compound library against a protein kinase, a common target class in oncology and immunology.[10] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a robust, homogeneous format well-suited for HTS.[11]
3.1. Assay Development & Optimization
Before commencing a full screen, the assay must be miniaturized (typically to a 384-well format) and validated to ensure it is robust and reproducible.[12] The primary metric for this is the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]
| Parameter | Objective | Typical Condition | Rationale |
| Enzyme Titration | Determine optimal kinase concentration. | 0.1 - 10 nM | Use the lowest concentration that gives a robust signal to increase sensitivity to inhibitors. |
| Substrate Titration | Determine substrate Km. | Screen at Km | Screening at the Michaelis-Menten constant (Km) ensures sensitivity to ATP-competitive inhibitors.[14] |
| ATP Titration | Determine ATP Km. | Screen at Km | Balances signal window with sensitivity to competitive inhibitors. |
| DMSO Tolerance | Ensure solvent does not affect assay. | ≤ 1% final concentration | Compounds are stored in DMSO; its effect on enzyme activity and signal must be negligible. |
| Z'-Factor Run | Confirm assay robustness. | Z' > 0.5 | A "dry run" with only positive (no inhibitor) and negative (potent inhibitor) controls confirms the assay window is large and stable enough for screening.[12] |
3.2. Protocol: Primary HTS Campaign (384-Well Format)
This protocol assumes the use of automated liquid handlers for precision and throughput.[9]
1. Library Preparation:
-
Prepare "daughter" plates by diluting the this compound library stock plates (typically 1-10 mM in DMSO) into assay-ready concentrations.
-
For a single-point screen, a final compound concentration of 10 µM is common.[12]
2. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT).
-
Kinase Solution: Dilute the target kinase in kinase buffer to 2X the final desired concentration.
-
Substrate/ATP Solution: Dilute the peptide substrate and ATP in kinase buffer to 2X the final desired concentration (at Km).
-
Detection Solution: Prepare the TR-FRET detection reagents (e.g., Europium-labeled antibody and Allophycocyanin-labeled acceptor) as per the manufacturer's protocol.
3. Assay Execution (Automated):
-
Step 3.1: Compound Dispensing: Dispense 50 nL of compound solution from the daughter plate into the wells of a 384-well assay plate. Each plate should contain control wells:
-
Negative Control (0% Inhibition): 50 nL of pure DMSO.
-
Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor of the target kinase.
-
-
Step 3.2: Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.
-
Step 3.3: Incubation (Optional): Incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the reaction starts.
-
Step 3.4: Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the enzymatic reaction. The final volume is now 10 µL.
-
Step 3.5: Reaction Incubation: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes). The reaction should be kept in the linear range (typically <20% substrate turnover).[14]
-
Step 3.6: Reaction Quench & Detection: Add 10 µL of the Detection Solution to all wells. This stops the reaction and initiates the detection signal.
-
Step 3.7: Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Step 3.8: Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
3.3. Data Analysis and Hit Identification
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
-
Normalize Data: Normalize the data on a per-plate basis using the control wells:
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
-
Identify Hits: A "hit" is a compound that shows a statistically significant level of inhibition. A common method is to set a threshold based on the standard deviation (SD) of the sample wells (or Z-score).[15][16]
-
Hit Threshold: % Inhibition > (Mean_%Inhibition_Samples + 3 * SD_Samples)
-
-
Triage for PAINS: Computationally flag and visually inspect hits that contain substructures known as Pan-Assay Interference Compounds (PAINS). These compounds often appear as hits in many assays due to non-specific mechanisms and should be deprioritized.[17]
The Hit Validation Cascade: Ensuring Trustworthiness
A primary hit is not a validated lead. A rigorous validation cascade is essential to eliminate false positives and confirm the mechanism of action.[17] This process ensures that resources are focused on chemically tractable series with a genuine biological effect.
Figure 2: The workflow for a robust hit validation cascade.
Step-by-Step Validation Protocol:
-
Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary assay to confirm activity and rule out experimental errors.[14]
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration). This establishes the potency of the compound.
-
Orthogonal Assay: Employ an assay that uses a different detection technology to confirm the hit. For a kinase TR-FRET assay, a good orthogonal assay would be a luminescence-based one that measures the depletion of ATP (e.g., Kinase-Glo®). This helps eliminate artifacts related to the primary assay's detection method (e.g., compound fluorescence).[17]
-
Biophysical Validation: Use label-free biophysical methods to confirm direct binding of the compound to the target protein. Techniques include:
-
Differential Scanning Fluorimetry (DSF): Measures the thermal stabilization of the protein upon ligand binding. It is a rapid, qualitative method suitable for triaging.[17]
-
Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): Quantitative methods that can determine binding affinity (KD) and kinetics.[17]
-
-
Preliminary SAR Analysis: Once multiple hits are validated, purchase fresh, powdered samples of the compounds to confirm their identity and purity.[14] Analyze the structure-activity relationships (SAR) of any clusters of related active compounds. This early SAR provides confidence in the chemical series and guides the initial stages of lead optimization.[12]
Conclusion
The strategic combination of a medicinally privileged scaffold, like this compound, with a robust and rigorously validated HTS workflow provides a powerful engine for modern drug discovery. The morpholine moiety offers intrinsic drug-like properties, while the aminobenzoate core allows for extensive chemical exploration. By following the detailed protocols for assay development, primary screening, and, most critically, a multi-step hit validation cascade, researchers can significantly increase the probability of identifying high-quality, tractable hit series, thereby accelerating the journey from initial screen to potential clinical candidate.
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Sykes Analytical Services. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Frigerio, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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National Academies of Sciences, Engineering, and Medicine. (2022). Interpreting and Validating Results from High-Throughput Screening Approaches. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Singh, S., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
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Frigerio, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Egan, M. E., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE. [Link]
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Fekri, A., et al. (2021). Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Chemical Papers. [Link]
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Singh, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Tzanetou, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen. [Link]
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El-Sayed, W. A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Medicinal Chemistry. [Link]
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Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]
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Guarnieri-Ibáñez, A., et al. (2017). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. Chemical Science. [Link]
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ResearchGate. Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. [Link]
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Acharya, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. MOJ Proteomics & Bioinformatics. [Link]
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Application Notes and Protocols for the HPLC Purification of Methyl 2-amino-5-morpholin-4-ylbenzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purification of Methyl 2-amino-5-morpholin-4-ylbenzoate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions. By leveraging reverse-phase High-Performance Liquid Chromatography (HPLC), this guide establishes a robust and scalable method to achieve high purity of the target compound, a critical step in the drug development pipeline. The causality behind experimental choices is explained to empower the user with a deep understanding of the purification process.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The journey of a drug from discovery to market is paved with exacting standards, with the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates being paramount. This compound is a significant building block in the synthesis of various therapeutic agents. Its structural integrity and purity directly impact the quality, safety, and efficacy of the final drug product. Preparative HPLC has emerged as an indispensable tool in the pharmaceutical industry for the isolation and purification of these crucial intermediates.[1][2][3][4] This application note details a systematic approach to the HPLC purification of this compound, ensuring a final product that meets the stringent requirements of pharmaceutical development.
Physicochemical Properties and Pre-Analytical Considerations
A thorough understanding of the target molecule's properties is the foundation of a successful purification strategy.
Molecular Structure:
Sources
Application Notes and Protocols: Methyl 2-amino-5-morpholin-4-ylbenzoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Kinase Inhibition
Methyl 2-amino-5-morpholin-4-ylbenzoate is a synthetic organic molecule featuring a methyl aminobenzoate backbone substituted with a morpholine moiety. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest a significant potential in drug discovery, particularly in the realm of oncology. The aminobenzoate scaffold is a versatile starting point for the synthesis of various biologically active compounds, including those with cytotoxic and antimicrobial properties.[1][2][3][4] The inclusion of a morpholine ring is of particular interest to medicinal chemists. Morpholine is considered a "privileged structure" due to its frequent appearance in approved drugs and bioactive molecules.[5][6][7] Its incorporation can enhance physicochemical properties, metabolic stability, and target affinity.[5][6][7][8] Notably, the morpholine moiety is a key feature in numerous inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade often dysregulated in cancer.[9][10][11][12]
Based on this structural analysis, this document outlines the hypothesized application of this compound as a novel inhibitor of the PI3K/Akt signaling pathway. The following sections provide a detailed overview of the proposed mechanism of action, experimental protocols for its evaluation, and the potential therapeutic implications.
Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[13] In many human cancers, this pathway is aberrantly activated, promoting tumor progression and resistance to therapy.[13] Therefore, inhibitors of this pathway are of significant interest as potential anticancer agents.
We hypothesize that this compound acts as an ATP-competitive inhibitor of PI3K. The morpholine ring is proposed to be a key pharmacophore, potentially forming hydrogen bonds within the ATP-binding pocket of the PI3K enzyme, a common interaction for many morpholine-containing PI3K inhibitors.[12] By blocking the kinase activity of PI3K, the compound would prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, would inhibit the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) would lead to the modulation of numerous downstream targets, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Figure 1: Proposed mechanism of action of this compound as a PI3K inhibitor.
Experimental Protocols
To validate the hypothesized activity of this compound, a series of in vitro and cell-based assays are recommended.
Protocol 1: In Vitro PI3K Kinase Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against one or more PI3K isoforms (e.g., PI3Kα, β, δ, γ).
Materials:
-
Recombinant human PI3K enzymes (e.g., PI3Kα/p85α)
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[14]
-
This compound (dissolved in DMSO)
-
Known PI3K inhibitor as a positive control (e.g., ZSTK474)[12]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of 5x kinase reaction buffer. b. Add 2.5 µL of the test compound at various concentrations. Include wells with DMSO only (negative control) and the positive control inhibitor. c. Add 5 µL of the PI3K enzyme solution. d. Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.[16]
-
Initiate Kinase Reaction: a. Add 5 µL of PIP2 substrate. b. Add 7.5 µL of ATP solution to start the reaction. c. Incubate for 1 hour at room temperature.[16]
-
ADP Detection: a. Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro PI3K kinase assay.
Protocol 2: Cell-Based Assay for PI3K Pathway Inhibition
This protocol assesses the compound's ability to inhibit the PI3K pathway within a cellular context. A common and reliable method is to measure the phosphorylation of Akt at Serine 473 (p-Akt Ser473) by Western blotting.[17]
Objective: To determine the effect of this compound on Akt phosphorylation in a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, U87-MG).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cancer cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add ECL substrate. g. Visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing (Self-Validation): a. To ensure equal protein loading, the same membrane can be stripped of the p-Akt antibody and re-probed with an antibody against total Akt.
-
Data Analysis: a. Quantify the band intensities for p-Akt and total Akt. b. Normalize the p-Akt signal to the total Akt signal for each treatment condition. c. Compare the normalized p-Akt levels in treated samples to the DMSO control to determine the extent of inhibition.
Protocol 3: Cell Viability Assay
This assay determines the effect of the compound on the proliferation and survival of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a DMSO control.
-
Incubation: Incubate the cells for 72 hours.[18]
-
Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This involves adding the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: a. Measure luminescence using a plate reader. b. Normalize the data to the DMSO control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
Data Presentation
Table 1: Hypothetical IC50 and GI50 Values for this compound
| Assay Type | Target/Cell Line | IC50/GI50 (µM) |
| In Vitro Kinase Assay | PI3Kα | 0.15 |
| PI3Kβ | 0.80 | |
| PI3Kδ | 0.05 | |
| PI3Kγ | 1.20 | |
| Cell Viability Assay | MCF-7 (Breast Cancer) | 0.50 |
| U87-MG (Glioblastoma) | 0.75 | |
| PC-3 (Prostate Cancer) | 1.50 |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel inhibitor of the PI3K/Akt signaling pathway. The provided protocols offer a robust framework for the initial evaluation of this compound's biological activity. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, pharmacokinetic studies, and in vivo efficacy studies in preclinical cancer models. The development of potent and selective PI3K inhibitors remains a high priority in oncology, and molecules like this compound represent a promising avenue for the discovery of new cancer therapeutics.
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Bisy, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1815-1865. [Link]
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Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 1-8. [Link]
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Gao, Y., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7103-7118. [Link]
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Jo, H., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
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Abdel-Ghani, T. M., et al. (2021). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]
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Aksenova, V., et al. (2019). PI3K/AKT pathway inhibition with different PI3K/AKT inhibitors shows dosedependent response in LNCaP cell line. ResearchGate. [Link]
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Al-Obaidi, A. M. J. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science, 1262, 012001. [Link]
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Haroon, M., et al. (2024). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. [Link]
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Application Notes & Protocols for the Synthesis of Analogues from Methyl 2-amino-5-morpholin-4-ylbenzoate
Abstract
Methyl 2-amino-5-morpholin-4-ylbenzoate is a highly versatile scaffold in medicinal chemistry and drug discovery. Its structure features three key points for chemical modification: the nucleophilic aromatic amine, the electrophilic ester, and the activated aromatic ring. This guide provides an in-depth exploration of synthetic strategies to generate diverse libraries of analogues from this starting material. We move beyond simple procedural lists to explain the chemical rationale behind protocol choices, offering field-proven insights for researchers. Detailed, step-by-step protocols for N-acylation, ester-to-amide conversion, and the synthesis of fused heterocyclic systems, particularly quinazolinones, are presented. The aim is to equip researchers with robust and reproducible methods for creating novel chemical entities with potential therapeutic applications.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is a privileged starting point for analogue synthesis due to the convergence of two pharmacologically significant motifs: the anthranilate core and the morpholine substituent.
-
The Anthranilate Core: As a substituted 2-aminobenzoic acid derivative, this structure is the quintessential precursor for a vast array of fused heterocyclic systems. Most notably, it enables facile access to the quinazolinone ring system, a cornerstone in the development of therapeutics targeting critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers.[1]
-
The Morpholine Moiety: The morpholine ring is a favored substituent in modern drug design. It confers a range of beneficial properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. The tertiary amine within the morpholine ring can also serve as a proton acceptor, influencing the compound's pKa and its interaction with biological targets. The pharmacological impact of the morpholine group is well-documented across numerous therapeutic areas.[2]
This guide provides validated protocols to exploit the reactivity of this scaffold, enabling the systematic exploration of chemical space around this promising core.
Caption: Key sites for synthetic modification on the core scaffold.
Protocol Suite I: Modification of the Aromatic Amino Group
The aniline-type amino group at position 2 is a potent nucleophile, making it an ideal handle for introducing a wide array of substituents via acylation and sulfonylation reactions.
N-Acylation for Amide Analogue Synthesis
Causality Behind Experimental Choices: The conversion of the primary aromatic amine to an amide is a fundamental tactic to modulate a compound's lipophilicity, introduce new hydrogen bond donors/acceptors, and explore structure-activity relationships (SAR). The choice of an acylating agent (acid chloride or anhydride) is dictated by its reactivity and commercial availability. A tertiary amine base like triethylamine (TEA) or pyridine is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Anhydrous dichloromethane (DCM) is a preferred solvent due to its inertness and ability to dissolve a wide range of organic reagents.
Experimental Protocol: Synthesis of Methyl 2-acetamido-5-morpholin-4-ylbenzoate
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol, 2.50 g).
-
Dissolution: Dissolve the starting material in 40 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (12 mmol, 1.67 mL) to the solution and cool the flask to 0 °C using an ice bath.
-
Acylation: Add acetyl chloride (11 mmol, 0.78 mL) dropwise to the stirred solution over 10 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
Data Presentation: N-Acylation Reaction Scope
| Acylating Agent | Base | Solvent | Time (h) | Anticipated Yield (%) |
| Acetyl Chloride | TEA | DCM | 2-4 | >90% |
| Propionyl Chloride | TEA | DCM | 2-4 | >90% |
| Benzoyl Chloride | Pyridine | DCM | 4-6 | ~85% |
| Acetic Anhydride | Pyridine | DCM | 6-8 | ~80% |
Protocol Suite II: Conversion of the Ester to Amides
Modifying the methyl ester at position 1 into an amide is a critical step for enhancing biological activity and improving drug-like properties. This is most reliably achieved via a two-step saponification-amidation sequence.
Causality Behind Experimental Choices: Direct aminolysis of the methyl ester is often inefficient and requires harsh conditions. A more controlled and versatile approach involves initial hydrolysis (saponification) of the ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice for this transformation as it minimizes side reactions. The subsequent amide coupling is the cornerstone of modern peptide and medicinal chemistry. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system are used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with the desired amine to form the amide bond under mild conditions.
Experimental Protocol: Two-Step Synthesis of 2-Amino-N-benzyl-5-morpholin-4-ylbenzamide
Step A: Saponification to 2-Amino-5-morpholin-4-ylbenzoic Acid
-
Dissolution: Dissolve this compound (10 mmol, 2.50 g) in a mixture of Tetrahydrofuran (THF) (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add LiOH·H₂O (20 mmol, 0.84 g) and stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the mixture to 0 °C and carefully acidify to pH ~4-5 by the dropwise addition of 1 M HCl.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to afford the carboxylic acid intermediate, which is often used in the next step without further purification.
Step B: Amide Coupling with Benzylamine
-
Preparation: To a solution of 2-amino-5-morpholin-4-ylbenzoic acid (5 mmol, 1.18 g) in anhydrous Dimethylformamide (DMF) (25 mL), add HATU (6 mmol, 2.28 g) and N,N-Diisopropylethylamine (DIPEA) (15 mmol, 2.61 mL). Stir for 15 minutes at room temperature.
-
Amine Addition: Add benzylamine (5.5 mmol, 0.60 mL) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 5% LiCl solution (3 x 30 mL) to remove residual DMF, followed by a final wash with brine (30 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.
Protocol Suite III: Synthesis of Fused Heterocycles - The Quinazolinone Core
The anthranilate substructure is an ideal platform for constructing quinazolinone rings, a privileged scaffold in drug discovery.
Caption: Synthetic pathways to quinazolinone analogues.
Niementowski Reaction for Unsubstituted Quinazolinones
Causality Behind Experimental Choices: The Niementowski reaction is a classic, atom-economical method for synthesizing 4(3H)-quinazolinones.[1] It involves heating an anthranilic acid or its ester with formamide. Formamide serves as both the reagent, providing the C2 carbon and N3 nitrogen of the quinazolinone ring, and as a high-boiling solvent. The reaction proceeds through an initial N-formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. This method is exceptionally straightforward for accessing the parent quinazolinone core.
Experimental Protocol: Synthesis of 6-Morpholinoquinazolin-4(3H)-one
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 2.50 g) and formamide (50 mmol, 2.0 mL).
-
Heating: Heat the mixture in an oil bath at 130-140 °C for 4-6 hours. Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual formamide.
-
Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from an ethanol/DMF mixture to afford pure 6-morpholinoquinazolin-4(3H)-one.
Microwave-Assisted Synthesis of N-Substituted Quinazolinones
Causality Behind Experimental Choices: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. For the synthesis of quinazolin-2,4-diones, an important subclass, reacting the starting 2-aminobenzamide (derived from our starting material as per Section 3) with a carbonyl source like di-tert-butyl dicarbonate ((Boc)₂O) is an effective strategy.[3] A base catalyst, such as 4-dimethylaminopyridine (DMAP), facilitates the reaction by activating the reactants. Microwave irradiation provides rapid, uniform heating, accelerating the cyclization process.[3]
Experimental Protocol: Synthesis of 6-Morpholino-1H-quinazoline-2,4-dione (Note: This protocol requires the 2-aminobenzamide, synthesized from the starting ester)
-
Preparation: In a 10 mL microwave reaction vial, combine 2-amino-5-morpholin-4-ylbenzamide (1 mmol, 0.235 g), (Boc)₂O (1.5 mmol, 0.327 g), and DMAP (0.2 mmol, 0.024 g).
-
Solvent: Add 3 mL of a suitable solvent such as acetonitrile.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes.
-
Cooling & Isolation: After the reaction is complete, cool the vial to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the target quinazoline-2,4-dione.
References
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Application Notes and Protocols for In Vitro Testing of Compounds Derived from Methyl 2-amino-5-morpholin-4-ylbenzoate
Introduction: The Rationale for Investigating Methyl 2-amino-5-morpholin-4-ylbenzoate Derivatives in Oncology
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties. Its presence in numerous approved and experimental drugs underscores its significance.[1][2] Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[3][4][5] This has spurred extensive research into novel morpholine-containing compounds as potential therapeutic agents. The core structure of this compound presents a versatile template for the synthesis of a diverse library of derivatives. The strategic placement of the morpholine and amino groups on the benzoate ring suggests the potential for these compounds to interact with key biological targets implicated in cancer progression.
Notably, the morpholine moiety is a key feature in several inhibitors of critical oncogenic signaling pathways, including the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[6][7][8][9][10][11][12][13] For instance, dramatic improvements in selectivity for mTOR have been achieved by incorporating morpholine derivatives into pyrazolopyrimidine inhibitors.[6] Furthermore, compounds with a morpholino-triazine scaffold have been identified as dual PI3K/mTOR inhibitors.[7] The vascular endothelial growth factor receptor (VEGFR), a key mediator of angiogenesis, has also been a target for morpholine-containing compounds.[14][15][16] Given this precedent, it is hypothesized that derivatives of this compound may exhibit anticancer properties by modulating the activity of these or other related kinases.
This document provides a comprehensive guide for the in vitro evaluation of this novel compound series. The protocols are designed as a tiered screening cascade, beginning with broad assessments of cytotoxicity and progressing to more specific, mechanism-of-action studies. This approach allows for the efficient identification of promising lead candidates and elucidation of their cellular and molecular effects.
Experimental Workflow: A Tiered Approach to In Vitro Evaluation
A logical and efficient workflow is crucial for the successful evaluation of a new compound library. The following diagram outlines a recommended tiered approach, starting with primary screening for cytotoxic activity and moving towards more detailed mechanistic studies for active compounds.
Caption: A tiered workflow for the in vitro evaluation of novel compounds.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The initial step is to determine the cytotoxic potential of the synthesized compounds across a panel of representative cancer cell lines. This provides a broad overview of their anticancer activity and helps in prioritizing compounds for further investigation.
Cell Viability Assays (MTT/XTT)
Principle: Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric methods used to assess cell viability.[7][17] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[10]
Rationale: These assays are robust, cost-effective, and suitable for high-throughput screening, making them ideal for the initial evaluation of a large compound library.[18] The selection of a diverse panel of cancer cell lines (e.g., representing breast, liver, and lung cancer) provides initial insights into the potential spectrum of activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Compound ID | Cell Line | IC50 (µM) after 48h |
| MAB-D1 | MCF-7 | 15.2 |
| MAB-D1 | HepG2 | 8.9 |
| MAB-D1 | A549 | 22.5 |
| MAB-D2 | MCF-7 | >100 |
| MAB-D2 | HepG2 | >100 |
| MAB-D2 | A549 | >100 |
| (Control Drug) | (Cell Line) | (Known Value) |
| Caption: Example data table for primary cytotoxicity screening. |
Tier 2: Mechanistic Investigation of Active Compounds
Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to mechanistic studies to understand how they induce cell death.
Kinase Inhibition Assays
Principle: Given that many morpholine-containing compounds target protein kinases, it is logical to assess the inhibitory activity of the lead compounds against key cancer-related kinases such as PI3K, mTOR, Aurora kinases, and VEGFR.[20][21] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.
Rationale: Identifying the specific kinase target(s) of a compound is a critical step in understanding its mechanism of action and for guiding further drug development. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[20]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest.
-
Dilute the kinase, substrate, and ATP to their optimal concentrations in the reaction buffer.
-
-
Compound Addition:
-
In a 96-well plate, add the test compound at various concentrations.
-
-
Kinase Reaction:
-
Add the kinase and substrate to the wells and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.[22]
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.[23]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC50 value for each compound against each kinase.
-
| Compound ID | Target Kinase | IC50 (nM) |
| MAB-D1 | PI3Kα | 75 |
| MAB-D1 | mTOR | 25 |
| MAB-D1 | Aurora A | >1000 |
| MAB-D1 | VEGFR2 | 150 |
| Caption: Example data table for kinase inhibition profiling. |
Apoptosis Assays
Principle: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. A key event in apoptosis is the activation of caspases, which are proteases that cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Rationale: Determining whether a compound induces apoptosis provides crucial information about its mode of action. Western blotting is a reliable method to detect the cleavage of key apoptotic proteins like caspase-3 and poly (ADP-ribose) polymerase (PARP).[4][13][21]
Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[21]
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Caption: Simplified schematic of apoptosis induction and detection.
Cell Cycle Analysis
Principle: The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.
Rationale: Cell cycle analysis by flow cytometry can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][24] This assay can reveal if a compound induces cell cycle arrest, which is a common mechanism for anticancer agents.[19]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Cell Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[9]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[12]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.
-
-
Data Analysis:
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of untreated controls.
-
Tier 3: Angiogenesis Assessment
For compounds that show potent cytotoxicity and/or inhibit kinases involved in angiogenesis (e.g., VEGFR), it is valuable to directly assess their anti-angiogenic potential.
Endothelial Cell Tube Formation Assay
Principle: Angiogenesis is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. The tube formation assay is a widely used in vitro model of angiogenesis where endothelial cells are cultured on a basement membrane extract (e.g., Matrigel) and form capillary-like structures.[8]
Rationale: This assay provides a functional readout of a compound's ability to inhibit the morphological differentiation of endothelial cells, a key step in angiogenesis.[11]
Protocol: Endothelial Cell Tube Formation Assay
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a small volume of medium.
-
Treat the cells with the test compound at various concentrations.
-
Seed the treated HUVECs onto the Matrigel-coated wells.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Examine the formation of capillary-like structures under a microscope and capture images.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from treated wells to those from untreated controls.
-
Conclusion and Future Directions
The in vitro testing cascade detailed in these application notes provides a robust framework for the initial evaluation of novel derivatives of this compound. By systematically assessing cytotoxicity, identifying molecular targets, and exploring mechanisms of action such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis, researchers can effectively identify and characterize promising anticancer drug candidates. Positive hits from this in vitro screening funnel should be further validated in more complex cell culture models (e.g., 3D spheroids) and subsequently in in vivo animal models to assess their therapeutic potential.
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed Central. [Link]
-
Al-Omaim, W. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3247-3259. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). MDPI. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]
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- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Selective in vitro Synergistic Evaluation of Probiotic Tolerant morpholinyl- and 4-ethylpiperazinyl-Imidazole-chalcone Derivatives on Gastrointestinal System Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aurora-A kinase inhibitor scaffolds and binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-amino-5-morpholin-4-ylbenzoate
Welcome to the technical support guide for Methyl 2-amino-5-morpholin-4-ylbenzoate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this molecule. The unique combination of a primary aromatic amine, a tertiary morpholine amine, and a hydrolyzable methyl ester group presents a specific set of purification hurdles that this guide aims to address.
Understanding the Molecule: Key Physicochemical Properties
This compound is a moderately polar molecule with multiple functional groups that dictate its behavior during purification. Its two basic nitrogen atoms are susceptible to protonation and can strongly interact with acidic stationary phases like silica gel, while the ester group is sensitive to hydrolysis.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₂H₁₆N₂O₃ | - |
| Molecular Weight | 236.27 g/mol | - |
| Functional Groups | Primary Aromatic Amine, Tertiary Aliphatic Amine (Morpholine), Methyl Ester | The two amine groups make the molecule basic and prone to strong interaction with silica gel. The ester is susceptible to hydrolysis under strong acidic or basic conditions.[1][2] |
| Polarity | Moderately Polar | Requires polar solvent systems for chromatography and recrystallization. Poorly soluble in non-polar solvents like hexane. |
| Appearance | Typically a light yellow to off-white solid | Color may indicate the presence of palladium catalyst residues or oxidation byproducts. |
Common Synthesis Route & Expected Impurity Profile
A prevalent synthetic route to this compound is the Buchwald-Hartwig amination, coupling Methyl 2-amino-5-bromobenzoate with morpholine.[3] Understanding this synthesis is crucial for anticipating potential impurities that may complicate purification.
Diagram: Impurity Formation Pathway
Caption: Origin of common impurities during Buchwald-Hartwig synthesis.
Table: Common Impurity Profile & Identification
| Impurity | Origin | TLC/Chromatography Behavior | Identification |
| Methyl 2-amino-5-bromobenzoate | Unreacted starting material.[4] | Less polar than the product. Will have a higher Rf value. | Distinct spot on TLC. Confirmable by LC-MS (M+ = 229/231). |
| Morpholine | Excess reagent. | Highly polar, may streak from the baseline or remain there. Water-soluble. | Removed during aqueous workup. |
| 2-amino-5-morpholin-4-ylbenzoic acid | Hydrolysis of the product's methyl ester.[2][5] | Highly polar, often stays at the baseline on silica TLC. | Appears upon basification of workup if pH is too high or exposure is too long. Confirm by LC-MS (M+ = 223) and disappearance of methyl singlet (~3.8 ppm) in ¹H NMR. |
| Methyl 2-aminobenzoate | Reductive dehalogenation of the bromo-starting material.[6] | Polarity is similar to the bromo-starting material, less polar than the product. | Confirm by LC-MS (M+ = 152). |
| Palladium/Ligand Residues | Catalyst system.[6][7] | Can co-elute with the product. Often gives the product a grey/black color. | Color is a strong indicator. Can be quantified by ICP-MS. |
Troubleshooting Purification: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: Why is my compound streaking badly or giving a "comet tail" on my silica TLC plate and column?
A: This is the most common problem for basic amines on silica gel.[8] Silica gel is weakly acidic (due to surface silanol groups, Si-OH), which leads to strong, often irreversible, acid-base interactions with the basic nitrogen atoms of your compound. This causes poor peak shape, tailing, and potential product degradation or loss on the column.[8]
Root Cause Analysis & Solution:
-
Cause: Acid-base interaction between basic product and acidic silica.
-
Solution: Neutralize the acidic sites on the silica by modifying your mobile phase. Add a small amount of a volatile base to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your entire mobile phase (e.g., for a 50:50 Hexane:EtOAc system, use 49.5:50:0.5 Hexane:EtOAc:Et₃N).
-
Alternative: For very polar systems (e.g., DCM/MeOH), using a solution of 1-2% ammonia in methanol as your polar component can also be effective.
-
Q2: I ran a column and my fractions are pure by TLC, but the final solid is a dark grey/black color. What is this, and how do I remove it?
A: The color is almost certainly from residual palladium catalyst. While many modern Buchwald-Hartwig pre-catalysts are designed for easier removal, trace amounts of palladium black can persist and co-elute with polar, coordinating products.
Solutions:
-
Pre-filtration: Before concentrating your crude reaction mixture, dilute it with a solvent like DCM or EtOAc and filter it through a short plug of Celite® or silica gel. This can remove a significant portion of the insoluble palladium species.
-
Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through Celite®. Caution: Charcoal can adsorb your product, leading to yield loss, so use it sparingly.
-
Post-purification Scavenging: If the color persists after chromatography, consider dissolving the material and treating it with a commercial palladium scavenger. However, for most lab-scale work, a second column or recrystallization is often sufficient.
Q3: My ¹H NMR spectrum is missing the methyl ester singlet around 3.8 ppm, and my mass spec shows a mass that is 14 units lower than expected. What went wrong?
A: You have inadvertently hydrolyzed the methyl ester to the corresponding carboxylic acid. This is a common pitfall when working with ester-containing compounds under basic conditions.[1][2][9]
Root Cause Analysis & Prevention:
-
Cause: Saponification (base-mediated hydrolysis) of the ester.[2] This likely occurred during an aqueous workup using strong bases like NaOH or KOH, or even prolonged exposure to milder bases.
-
Prevention:
-
During workup, use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.
-
Minimize the time your compound is in contact with any aqueous basic solution. Perform extractions quickly and move to the next step.
-
If you need to basify an acidic aqueous layer containing your protonated product, cool it in an ice bath and add the base slowly, then immediately extract your product into an organic solvent.
-
Q4: I'm trying to recrystallize my compound, but it keeps "oiling out" into a gooey mess instead of forming crystals. What should I do?
A: "Oiling out" occurs when a solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of crystallizing upon cooling.[10] This is common for impure compounds or when an inappropriate solvent system is used.
Troubleshooting Workflow:
-
Ensure Purity: Oiling out is often a sign of significant impurities. First, purify the material by flash chromatography to achieve >95% purity before attempting recrystallization.
-
Solvent Selection: The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[10][11]
-
Single Solvents: Screen solvents like ethanol, isopropanol, and ethyl acetate.
-
Solvent Pairs: A powerful technique is using a solvent pair consisting of a "soluble" solvent and an "anti-solvent".[10][11][12] For this molecule, good pairs to try are Ethanol/Water , Ethyl Acetate/Hexane , or DCM/Hexane .[10]
-
-
Refine the Technique:
-
Slower Cooling: Let the solution cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Adsorbent Preparation: Dry-load the crude material for best results. To do this, dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add silica gel (approx. 2-3 times the mass of your crude), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in your starting eluent.
-
Loading: Carefully add the dry-loaded silica to the top of the packed column.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity. A typical gradient for this compound would be:
-
Mobile Phase A: Hexane (or Heptane) with 1% Et₃N.
-
Mobile Phase B: Ethyl Acetate with 1% Et₃N.
-
Gradient: Start at 10% B in A, and gradually increase the concentration of B to 50-70% based on TLC analysis. For more polar impurities, a DCM/MeOH (with 1% Et₃N) system may be required.
-
-
Monitoring: Monitor the fractions using TLC. Stain with a potassium permanganate (KMnO₄) dip or visualize under UV light (254 nm).
-
Collection & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)
-
Dissolution: Place the chromatographically purified, semi-solid product into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Induce Saturation: While the solution is still hot, add water (the anti-solvent) dropwise until you observe a persistent cloudiness (turbidity).
-
Re-homogenize: Add a few more drops of hot ethanol, just enough to make the solution clear again. You are now at the saturation point.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Diagram: Purification Troubleshooting Workflow
Caption: A logical workflow for purifying this compound.
References
-
Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. (2025). ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2025). ResearchGate. Available at: [Link]
-
2-Amino-5-methylphenol. (n.d.). PubChem. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. Available at: [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. Available at: [Link]
- The preparation method of 2- methylamino -5- chlorobenzophenones. (n.d.). Google Patents.
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Royal Society of Chemistry. Available at: [Link]
- Method for crystallization of amino acids. (n.d.). Google Patents.
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available at: [Link]
-
Common Solvents for Crystallization. (n.d.). PDF. Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ACS Publications. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. (n.d.). Available at: [Link]
-
Recrystallization. (n.d.). Available at: [Link]
-
Methyl Esters and Derivatives. (n.d.). Available at: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Available at: [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Crystallization. (n.d.). Available at: [Link]
-
Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts. Available at: [Link]
-
Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2025). White Rose Research Online. Available at: [Link]
-
BH amination side products and purification. (n.d.). Reddit. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available at: [Link]
-
TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). Available at: [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Oxford Academic. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. Methyl Esters [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. rubingroup.org [rubingroup.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Guide for Methyl 2-amino-5-morpholin-4-ylbenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-morpholin-4-ylbenzoate. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound. Drawing upon established principles of organic chemistry and field-proven insights, this document aims to be a comprehensive resource to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Why is my Buchwald-Hartwig amination reaction to synthesize this compound showing low yield?
Low yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][2]
Potential Causes and Troubleshooting Steps:
-
Catalyst System Inefficiency: The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig reaction.[2]
-
Recommendation: Screen different generations of Buchwald ligands (e.g., biarylphosphines) to find the optimal one for your specific substrate. The steric and electronic properties of the ligand significantly influence the catalytic activity.
-
Protocol: Set up small-scale parallel reactions with a variety of phosphine ligands to empirically determine the best performer.
-
-
Base Selection and Quality: The base plays a crucial role in the catalytic cycle, and its strength and solubility can impact the reaction rate and yield.[3]
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[3] However, if your substrate is base-sensitive, consider weaker bases like LHMDS or carbonate bases. Ensure the base is fresh and anhydrous, as moisture can deactivate the catalyst.
-
Protocol: Dry the base under vacuum before use. Consider using a glovebox for the reaction setup to minimize exposure to air and moisture.
-
-
Solvent and Temperature Optimization: The solvent's polarity and the reaction temperature affect the solubility of reagents and the rate of reaction.
-
Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Experiment with a range of temperatures, typically between 80-110 °C.
-
Protocol: Start with a temperature of 100 °C in toluene. If the reaction is sluggish, incrementally increase the temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Protocol: Degas the solvent by bubbling with an inert gas for at least 30 minutes prior to use. Assemble the reaction vessel under a positive pressure of inert gas.
-
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig amination reactions.
My Nucleophilic Aromatic Substitution (SNAr) reaction to form a derivative of this compound is not proceeding. What are the likely causes?
For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5] The absence of such activation is a primary reason for reaction failure.
Potential Causes and Troubleshooting Steps:
-
Insufficient Ring Activation: The amino and morpholino groups on this compound are electron-donating, which deactivates the ring towards nucleophilic attack.
-
Recommendation: If your substrate is the starting material for a further SNAr reaction, ensure there is a strong EWG (e.g., a nitro group) ortho or para to the leaving group you intend to substitute. If your goal is to synthesize the title compound via SNAr, the precursor would need an EWG.
-
Causality: EWGs stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the SNAr mechanism.[6]
-
-
Poor Leaving Group: The nature of the leaving group is important, though less so than in SN1 or SN2 reactions.
-
Recommendation: Fluoride is often a good leaving group in SNAr reactions due to its high electronegativity, which helps to activate the ring.[4] If you are using other halides, ensure the reaction conditions are sufficiently forcing.
-
-
Nucleophile Reactivity: The nucleophilicity of the incoming group is a key factor.
-
Recommendation: Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can help to deprotonate it in situ, increasing its nucleophilicity.
-
SNAr Reaction Feasibility Analysis
Caption: Decision diagram for assessing the feasibility of an SNAr reaction.
I am observing significant amounts of hydrodehalogenation byproduct in my Buchwald-Hartwig reaction. How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This is often more prevalent with electron-rich aryl halides and certain primary amines.[1]
Potential Causes and Troubleshooting Steps:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor hydrodehalogenation.
-
Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Try to lower the reaction temperature if possible.
-
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination to form the C-N bond versus side reactions.
-
Recommendation: Sterically hindered biarylphosphine ligands can sometimes suppress hydrodehalogenation.
-
-
Amine Stoichiometry: Using a large excess of the amine can sometimes lead to increased side products.
-
Recommendation: Try using a stoichiometry closer to 1:1.2 (aryl halide:amine).
-
Comparative Table of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Standard Conditions | Troubleshooting Modification | Rationale |
| Catalyst Loading | 1-2 mol % | 0.5-5 mol % | Higher loading may be needed for challenging substrates. |
| Ligand:Pd Ratio | 1:1 to 1.2:1 | 2:1 | Can sometimes improve catalyst stability and activity.[1] |
| Base | NaOt-Bu | K3PO4, Cs2CO3 | Weaker bases can be beneficial for base-sensitive substrates.[3] |
| Temperature | 100 °C | 80-120 °C | Lower temperatures may reduce side reactions; higher may be needed for unreactive substrates. |
| Solvent | Toluene, Dioxane | t-BuOH, DME | Solvent can affect solubility and reaction rates. |
How do I effectively purify this compound and its derivatives?
Purification can be challenging due to the presence of both amino and ester functionalities, which can lead to issues with column chromatography.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts. A wash with brine can help to break up emulsions.
-
Extraction (if necessary): If the product has basic or acidic properties, an acid/base extraction can be a powerful purification step. For this compound, which is basic, you can extract the organic layer with dilute aqueous HCl. The product will move to the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer with a base like NaOH or NaHCO3 and extract the purified product back into an organic solvent.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice. If the compound is very polar, alumina (neutral or basic) may be a better option.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small amount of methanol. To prevent streaking of the amine on the silica column, it is often beneficial to add a small amount of a volatile base, such as triethylamine (~1%), to the eluent.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
General Experimental Protocol for Buchwald-Hartwig Synthesis of this compound
This is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3), the phosphine ligand, and the base (e.g., NaOt-Bu).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of argon, add the aryl halide (e.g., methyl 2-amino-5-bromobenzoate), morpholine, and the anhydrous, degassed solvent (e.g., toluene).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Proceed with the aqueous workup and purification as described in the section above.
References
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024, June 17). National Institutes of Health.
-
Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
-
2-Amino-5-methylphenol. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Optimization of reaction conditions for palladium-catalyzed amination... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. (n.d.). DergiPark. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Aminations in Flow ... on Water. (2024, January 16). ACS Catalysis. Retrieved January 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]
-
Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids. (1988, July). PubMed. Retrieved January 27, 2026, from [Link]
-
Selected known reactions of morpholine, including those involving its putative radical. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 27, 2026, from [Link]
-
Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. (n.d.). Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025, January 17). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Purification of the food-borne carcinogens 2-amino-3-methylimidazo. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
-
2-amino-5-methylphenol. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019, September 20). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. (2020, August 3). PubMed. Retrieved January 27, 2026, from [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 27, 2026, from [Link]
-
Methyl 2-amino-5-bromobenzoate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved January 27, 2026, from [Link]
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][8]diazepin-2-ylamino)benzoate. (2025, October 16). Retrieved January 27, 2026, from [Link]
-
Lecture 15 Aromatic Nucleophilic Substitution. (n.d.). NPTEL Archive. Retrieved January 27, 2026, from [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of Methyl 2-amino-5-morpholin-4-ylbenzoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-5-morpholin-4-ylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this key chemical intermediate.
Introduction and Chemical Overview
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the anticoagulant drug Apixaban. The reliable and scalable synthesis of this molecule is therefore of significant interest. The most common and industrially viable synthetic route is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with morpholine.
| Property | Value |
| IUPAC Name | Methyl 2-amino-5-(morpholin-4-yl)benzoate |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 111158-19-3 |
| Appearance | Off-white to yellow solid |
Synthetic Strategy: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In the context of this compound synthesis, it provides a direct and efficient route from readily available starting materials.
The overall transformation is as follows:
Caption: General scheme of the Buchwald-Hartwig amination for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound. Optimization may be required for scale-up.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-amino-5-bromobenzoate | 230.06 | 23.0 g | 0.1 |
| Morpholine | 87.12 | 10.5 g (10.5 mL) | 0.12 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.224 g | 0.001 |
| Xantphos | 578.68 | 0.868 g | 0.0015 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 13.5 g | 0.14 |
| Toluene | - | 250 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-amino-5-bromobenzoate (23.0 g, 0.1 mol), palladium(II) acetate (0.224 g, 0.001 mol), and Xantphos (0.868 g, 0.0015 mol).
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add toluene (250 mL) and morpholine (10.5 mL, 0.12 mol).
-
Base Addition: Carefully add sodium tert-butoxide (13.5 g, 0.14 mol) portion-wise to the stirred mixture. The addition of the base can be exothermic.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL), then dry over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification
The crude product typically requires purification to remove catalyst residues, unreacted starting materials, and side products.
Crystallization
Crystallization is the preferred method for large-scale purification.
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent such as isopropanol or a mixture of ethyl acetate and heptane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For smaller scales or to obtain very high purity material, column chromatography can be employed.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) |
Troubleshooting Guide (Q&A)
Caption: A logical flow for troubleshooting common issues in the synthesis.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
-
A1: Catalyst and Ligand Integrity: The palladium catalyst and phosphine ligand are sensitive to air and moisture, especially at elevated temperatures. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (nitrogen or argon). Consider using fresh, high-quality catalyst and ligand.
-
A2: Base Strength and Solubility: Sodium tert-butoxide is a strong, but moisture-sensitive base. Ensure it is handled under inert conditions. Incomplete deprotonation of the amine can stall the catalytic cycle. For large-scale reactions, the physical form of the base can matter; grinding the base before use can improve its reactivity.[2]
-
A3: Reaction Temperature: The Buchwald-Hartwig amination typically requires elevated temperatures to drive the reaction to completion. If the temperature is too low, the reaction may be sluggish. Ensure the reaction mixture is reaching the target temperature.
-
A4: Purity of Starting Materials: Impurities in the methyl 2-amino-5-bromobenzoate or morpholine can poison the catalyst. Ensure the starting materials are of high purity.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
-
A1: Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding debrominated compound (methyl 2-aminobenzoate). This can be caused by impurities or the decomposition of the catalyst. Using a well-defined palladium precatalyst can sometimes mitigate this issue.
-
A2: Dimerization: Homocoupling of the aryl bromide to form a biphenyl species can occur, though it is less common with electron-rich anilines. Optimizing the catalyst-to-ligand ratio can help suppress this side reaction.
-
A3: Reaction with the Amino Group of the Starting Material: The primary amino group on the methyl 2-amino-5-bromobenzoate could potentially react. However, the secondary amine (morpholine) is generally more nucleophilic and present in slight excess, which favors the desired reaction.
Q3: The purification of the final product is proving difficult. What can I do?
-
A1: Oily Product: If the product "oils out" during crystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also promote crystallization.
-
A2: Residual Palladium: The final product can be contaminated with residual palladium, which often imparts a dark color. Treating the crude product with an activated carbon slurry or a metal scavenger before crystallization can help remove these impurities.
-
A3: Column Chromatography Issues: If using column chromatography, basic amine compounds can streak on silica gel. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the peak shape and separation.[3]
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium catalyst or ligand?
-
Yes, a variety of palladium sources and phosphine ligands can be used for the Buchwald-Hartwig amination.[1] For electron-rich anilines like methyl 2-amino-5-bromobenzoate, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos in combination with a palladium precatalyst can also be effective.[4] Screening of different catalyst/ligand combinations may be necessary to find the optimal conditions for your specific scale and equipment.
Q2: Is it possible to use a weaker base?
-
While strong bases like sodium tert-butoxide are commonly used, weaker bases such as potassium carbonate or cesium carbonate can also be effective, often requiring higher reaction temperatures or longer reaction times.[2] The choice of base can also influence the functional group tolerance of the reaction.
Q3: What are the key safety considerations for this reaction at scale?
-
Morpholine: Morpholine is a flammable and corrosive liquid.[5] Avoid contact with skin and eyes and handle in a well-ventilated area.
-
Sodium tert-butoxide: This is a highly reactive and moisture-sensitive solid. It can ignite upon contact with water. Handle under a dry, inert atmosphere.
-
Palladium Catalysts: While used in small quantities, palladium compounds should be handled with care as their long-term toxicological effects may not be fully known.
-
Solvents: Toluene is a flammable and volatile solvent. Ensure proper ventilation and avoid ignition sources.
Q4: How can I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. A suitable eluent would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
Q5: What are the typical analytical characterization data for this compound?
-
¹H NMR: Expect signals for the aromatic protons, the methyl ester protons, the protons of the morpholine ring, and the amino group protons. The morpholine protons will likely appear as two distinct multiplets around 3.0-3.9 ppm.[2]
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the morpholine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 236.27).
-
Infrared (IR) Spectroscopy: Key stretches to look for include N-H stretches for the amino group (around 3300-3500 cm⁻¹), C=O stretch for the ester (around 1700 cm⁻¹), and C-N and C-O stretches.
References
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ACS Publications. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved from [Link]
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
RSC Publishing. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
ACS Publications. (2018). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. ACS Catalysis. Retrieved from [Link]
Sources
Technical Support Center: Derivatization of Methyl 2-amino-5-morpholin-4-ylbenzoate
Welcome to the technical support center for the derivatization of Methyl 2-amino-5-morpholin-4-ylbenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when modifying this versatile scaffold. As a molecule possessing multiple reactive sites—a primary aromatic amine, a methyl ester, and a tertiary amine within the morpholine ring—its derivatization requires careful consideration of chemoselectivity to avoid common pitfalls. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Acylation Reactions (N-Acylation)
Question 1: I am trying to acylate the primary amine of this compound with an acid chloride, but I am observing a low yield of my desired N-acylated product and the formation of multiple byproducts. What could be going wrong?
Answer:
This is a frequent challenge stemming from the molecule's inherent reactivity profile. Several factors could be contributing to the low yield and byproduct formation:
-
Competitive N-Acylation of Morpholine: The tertiary amine of the morpholine ring, although sterically more hindered and less nucleophilic than the primary aromatic amine, can still compete for the acylating agent, especially under harsh conditions or with highly reactive acid chlorides.
-
Di-acylation: The initially formed secondary amide can, under forcing conditions, be acylated again.
-
Hydrolysis of the Methyl Ester: If the reaction conditions are not strictly anhydrous, or if a basic scavenger is used in the presence of water, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[1][2]
-
Reaction with Solvent: Certain solvents can compete with the amine for the acylating agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylation.
Detailed Protocol for Selective N-Acylation:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent: Dissolve in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Base: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the acid chloride or anhydride (1.1 eq.) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Question 2: Why is acetylation of the primary amine sometimes recommended before attempting other substitutions on the aromatic ring?
Answer:
Acetylation of the aniline reduces the activating effect of the amino group.[3][4] The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the acetyl moiety, making it less available for donation to the aromatic ring. This moderation of reactivity is beneficial for preventing polysubstitution during subsequent electrophilic aromatic substitution reactions.[5]
Section 2: N-Alkylation Challenges
Question 3: I am attempting to N-alkylate the primary amine, but I am getting a mixture of mono- and di-alkylated products, along with some quaternary ammonium salt of the morpholine nitrogen. How can I improve the selectivity for mono-alkylation?
Answer:
Controlling the degree of alkylation is a classic challenge in amine chemistry. The primary amine is more nucleophilic than the resulting secondary amine, but over-alkylation is common, especially with reactive alkylating agents. The morpholine nitrogen can also be alkylated, forming a quaternary ammonium salt.
Strategies for Selective Mono-Alkylation:
| Strategy | Principle | Key Considerations |
| Reductive Amination | A two-step, one-pot reaction where the amine first forms an imine with an aldehyde or ketone, which is then reduced in situ. | Highly selective for mono-alkylation. Milder conditions compared to direct alkylation with alkyl halides. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). |
| Use of Bulky Alkylating Agents | Steric hindrance can disfavor di-alkylation. | This is dependent on the desired derivative. |
| Controlling Stoichiometry and Conditions | Using a slight excess of the amine relative to the alkylating agent and lower temperatures can favor mono-alkylation. | Often results in incomplete conversion of the starting amine. |
| Protective Group Chemistry | The amine can be protected (e.g., as a carbamate), then alkylated, and finally deprotected. | Adds steps to the synthesis but offers excellent control. |
Recommended Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: After stirring for 1-2 hours at room temperature, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup to remove the boron salts and purify by column chromatography.
Section 3: Reactions at the Ester Functional Group
Question 4: I need to hydrolyze the methyl ester to the carboxylic acid without affecting the other functional groups. What are the recommended conditions?
Answer:
Selective hydrolysis of the methyl ester requires conditions that avoid amide formation or degradation.
-
Basic Hydrolysis (Saponification): This is the most common method.[1] Using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is generally effective.[1] It is crucial to use stoichiometric amounts of the base to prevent potential side reactions with other parts of the molecule.
Protocol for Selective Ester Hydrolysis:
-
Dissolution: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add LiOH·H₂O (1.5 - 2.0 eq.) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: After completion, carefully acidify the reaction mixture to a pH of ~4-5 with dilute HCl (e.g., 1N HCl).
-
Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate. The product is often pure enough for the next step, or can be recrystallized.
Section 4: Diazotization and Subsequent Reactions
Question 5: I am attempting a Sandmeyer-type reaction starting with the diazotization of the primary amine. The reaction is not proceeding cleanly, and I observe a dark-colored, tarry mixture. What is causing this, and how can I prevent it?
Answer:
Diazotization of aromatic amines is a sensitive reaction that must be performed under carefully controlled conditions.[6] The formation of tarry byproducts is often due to the decomposition of the diazonium salt or unwanted side reactions like azo coupling.[7]
Key Pitfalls and Solutions in Diazotization:
| Pitfall | Chemical Rationale | Corrective Action |
| Decomposition of Diazonium Salt | Aryl diazonium salts are unstable at elevated temperatures. | Maintain a low temperature (0-5 °C) throughout the reaction using an ice-salt bath. |
| Azo Coupling | The formed diazonium salt can act as an electrophile and react with the unreacted, electron-rich starting amine. | Use a sufficient excess of acid to ensure all the primary amine is protonated, rendering it inactive towards electrophilic attack. Add the sodium nitrite solution slowly and sub-surface to ensure rapid reaction with the amine and minimize its local concentration. |
| Reaction with Morpholine | The morpholine nitrogen could potentially react with the nitrosonium ion (NO⁺). | The primary aromatic amine is significantly more reactive under these acidic conditions. Maintaining a low temperature and controlled addition of nitrite should favor the desired diazotization. |
Optimized Diazotization Protocol:
-
Acidic Solution: Suspend this compound in an excess of dilute mineral acid (e.g., 2.5-3.0 eq. of HCl or H₂SO₄) and cool to 0-5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, keeping the tip of the addition funnel below the surface of the reaction mixture.
-
Temperature Control: Ensure the temperature does not rise above 5 °C during the addition.
-
Confirmation of Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).
-
Subsequent Reaction: Use the resulting cold diazonium salt solution immediately in the subsequent Sandmeyer or other substitution reaction.
Caption: Troubleshooting guide for diazotization reactions.
References
-
Ullah Khan, I., Hayat Khan, M., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1753. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. [Link]
-
Chemguide. (n.d.). Hydrolysis of esters. [Link]
-
Allen. (n.d.). Give reasons for the following (a) Acetylation of aniline reduces its activation effect... [Link]
-
JoVE. (2025). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) `CH_(3)NH_(2)` is more basiic than `C_(6)H_(5)NH_(2)`. (c) Although `-NH_(2)` is o/p directing group, yet aniline on nitration gives a significant amount of m-nitroaniline. [allen.in]
- 4. quora.com [quora.com]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Analysis of Methyl 2-amino-5-morpholin-4-ylbenzoate Derivatives: A Guide to Structure-Activity Relationships for PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in various cancers. This guide provides a comprehensive comparison of methyl 2-amino-5-morpholin-4-ylbenzoate derivatives, a scaffold of interest for the development of potent and selective PI3K inhibitors. By synthesizing data from medicinal chemistry literature, this document will explore the structure-activity relationships (SAR) of this chemical series, benchmark their performance against relevant alternatives, and provide detailed experimental methodologies to aid in the design and evaluation of novel anticancer agents.
Introduction to the this compound Scaffold
The 2-amino-5-morpholinobenzoic acid framework has emerged as a promising starting point for the development of kinase inhibitors. The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase domain. This guide will focus on derivatives of this compound, exploring how modifications to this core structure influence their potency, selectivity, and potential as therapeutic agents. A key focus will be on their activity as inhibitors of the PI3Kα isoform, a frequently mutated enzyme in human cancers.
Core Structure and Key Interaction Points
The fundamental structure of the this compound scaffold offers several points for chemical modification to explore the SAR and optimize for PI3K inhibition. Understanding the likely interactions of this scaffold within the ATP-binding pocket of PI3K is crucial for rational drug design.
Caption: Key interaction points of the scaffold within the PI3Kα binding site.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of this compound derivatives as PI3K inhibitors are highly dependent on the nature and position of substituents on the aromatic ring and modifications to the ester and amino groups.
Modifications at the 2-Amino Position
The 2-amino group is a critical pharmacophore, often forming a hydrogen bond with the catalytic lysine (Lys802) in the ATP binding site.
-
Acylation: Acylation of the 2-amino group generally leads to a decrease in PI3K inhibitory activity, suggesting that a free amino group is preferred for optimal interaction.
-
Alkylation: Mono-alkylation may be tolerated, but di-alkylation is generally detrimental to activity.
Modifications at the 5-Morpholine Position
The morpholine moiety is a key feature of many PI3K inhibitors, with the oxygen atom typically acting as a hydrogen bond acceptor with the hinge region of the kinase (e.g., the backbone NH of Val851).[1]
-
Replacement of Morpholine: Replacing the morpholine ring with other heterocycles can have a significant impact on activity. For instance, replacement with a piperazine ring often leads to a significant loss of potency, which can sometimes be rescued by N-acylation of the piperazine.[2] This highlights the importance of the hydrogen bond accepting capability of the morpholine oxygen.
-
Substituted Morpholines: Introduction of substituents on the morpholine ring can modulate solubility and pharmacokinetic properties, but often at the cost of reduced potency if the substituents interfere with the hinge binding.
Modifications of the Benzoate Group
The methyl ester at the 1-position can be modified to explore interactions with the solvent-exposed region of the ATP binding pocket.
-
Ester Variation: Variation of the alcohol component of the ester can impact potency and metabolic stability. Larger, more lipophilic esters may enhance binding through interactions with hydrophobic pockets.
-
Conversion to Amide: Conversion of the methyl ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor and can significantly alter the compound's properties. The SAR around this position is highly dependent on the nature of the amine used. For example, conversion to N-aryl amides can introduce additional interactions with the receptor.
-
Conversion to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid can improve solubility but may also introduce a charge that can be either beneficial or detrimental to cell permeability and target engagement.
Comparative Performance Against Other PI3K Inhibitors
To contextualize the potential of this compound derivatives, it is essential to compare their activity against established PI3K inhibitors. ZSTK474 is a well-characterized pan-PI3K inhibitor that also features a morpholine moiety and serves as a relevant benchmark.[2]
| Compound/Derivative Class | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Key SAR Insights | Reference |
| ZSTK474 | 16 | 380 | 18 | 70 | A potent pan-PI3K inhibitor with a morpholino-triazine scaffold. | [3] |
| 2-Morpholinobenzoic Acid Scaffold | Varies | Varies | Varies | Varies | The morpholine nitrogen is suggested to be essential for inhibitory activity against some enzymes. | |
| 4-Morpholino-2-phenylquinazolines | 2.0 (for derivative 15e) | >1000 | >1000 | >1000 | Demonstrates high selectivity for the p110α isoform. |
Data presented is representative and specific values will vary based on the exact derivative and assay conditions.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are provided below.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A common approach is outlined below.
Caption: General synthetic workflow for derivatives.
Step-by-step Protocol:
-
Synthesis of this compound:
-
To a solution of methyl 2-amino-5-bromobenzoate (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is added morpholine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
-
-
Synthesis of N-Aryl Amide Derivatives:
-
This compound is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
-
The resulting carboxylic acid (1.0 eq) is then coupled with a desired aniline (1.0 eq) using a peptide coupling reagent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in a solvent such as DMF.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The product is isolated by extraction and purified by column chromatography.
-
In Vitro PI3K Inhibition Assay
The inhibitory activity of the synthesized compounds against PI3K isoforms can be determined using a variety of commercially available assay kits or by establishing an in-house assay. A common method is a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with the kinase activity.
Step-by-step Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the PI3K enzyme, the substrate (e.g., PIP2), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).
-
The luminescence signal is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a viable starting point for the development of novel PI3K inhibitors. The structure-activity relationship studies highlight the critical roles of the 2-amino and 5-morpholine groups in mediating interactions with the PI3K active site. Future work in this area should focus on:
-
Improving Isoform Selectivity: Fine-tuning the substituents on the aromatic ring and exploring a wider range of amide derivatives to achieve greater selectivity for PI3Kα or other specific isoforms.
-
Optimizing Pharmacokinetic Properties: Balancing potency with desirable ADME (absorption, distribution, metabolism, and excretion) properties to develop compounds with good oral bioavailability and in vivo efficacy.
-
Exploring Dual-Target Inhibitors: Investigating modifications that could lead to dual inhibition of PI3K and other key cancer-related kinases, which may offer a strategy to overcome drug resistance.
This guide provides a foundational understanding of the SAR for this important class of compounds and offers practical guidance for researchers aiming to advance the development of next-generation PI3K inhibitors.
References
-
Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- Pissios, P., et al. (2013). Structure–activity relationship of a series of 2,4-diamino-5-(2-aryl- quinazolin-7-yl)pyrimidines as potent, selective, and orally bioavailable inhibitors of the class I PI3K family. Journal of Medicinal Chemistry, 56(2), 480-496.
- Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
-
Yar, M. S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2299-2329. [Link]
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Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 335-347. [Link]
- CN115490650B - Synthesis method of morpholine benzoate compound. (2023).
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Wrobleski, S. T., et al. (2009). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Expert Opinion on Therapeutic Patents, 19(6), 745-772. [Link]
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- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Biological activity of Methyl 2-amino-5-morpholin-4-ylbenzoate vs other morpholino compounds
A Comparative Guide to the Biological Activity of Morpholino-Containing Compounds
Introduction: The Versatility of the Morpholine Ring in Drug Discovery
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds that confer desirable pharmacological properties is a cornerstone of medicinal chemistry. The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged structure" in modern drug design.[1] Its frequent appearance in a wide array of biologically active compounds stems from its unique physicochemical properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for the precise orientation of pharmacophoric groups, all of which are critical for optimizing drug-like characteristics.[1] This guide provides a comparative analysis of the biological activities of several prominent morpholino-containing compounds, with a particular focus on their roles as kinase inhibitors in oncology. While direct biological data for Methyl 2-amino-5-morpholin-4-ylbenzoate remains to be elucidated, this comparative landscape will serve as a valuable resource for researchers exploring the potential of this and other novel morpholino derivatives.
The PI3K/Akt/mTOR Pathway: A Key Target for Morpholino-Based Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[2] A significant number of morpholino-containing compounds have been developed as potent and selective inhibitors of key kinases within this pathway, namely PI3K and mTOR.[3]
The morpholine ring in these inhibitors often plays a crucial role in binding to the ATP-binding pocket of the target kinase.[4] The oxygen atom of the morpholine can act as a hydrogen bond acceptor, forming a critical interaction with the hinge region of the kinase domain, thereby anchoring the inhibitor and contributing to its potency.[5]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway and the points of intervention for morpholino-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling cascade.
Comparative Analysis of Biologically Active Morpholino Compounds
To illustrate the therapeutic potential of the morpholino scaffold, this section provides a comparative overview of several well-characterized morpholino-containing kinase inhibitors. The following table summarizes their inhibitory activities (IC50 values) against their primary targets.
| Compound Name | Primary Target(s) | IC50 (nM) | Key Features |
| PI-103 | PI3Kα, mTORC1, mTORC2 | PI3Kα: 8.4, mTORC1: 5.7, mTORC2: 86[6] | A potent dual inhibitor of PI3K and mTOR.[6] |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | PI3Kα: 3, PI3Kβ: 33, PI3Kδ: 3, PI3Kγ: 75[7] | A potent pan-PI3K inhibitor with moderate mTOR inhibition.[7] |
| AZD8055 | mTOR | 0.8[8] | A highly selective and potent ATP-competitive mTOR inhibitor.[8] |
| PKI-587 (Gedatolisib) | PI3K, mTOR | PI3Kα: 0.4, mTOR: 1.6 | A potent dual PI3K/mTOR inhibitor that has advanced to clinical trials. |
Experimental Methodologies for Assessing Biological Activity
The determination of the biological activity of novel compounds requires robust and reproducible experimental protocols. This section details the methodologies for key assays used to evaluate the efficacy of morpholino-based kinase inhibitors.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and reference compounds) in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase, such as PI3K or mTOR.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or lipid), and a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assay: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blotting for Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of key signaling molecules downstream of PI3K and mTOR, such as Akt, S6K, and 4E-BP1.
Caption: General workflow for Western blotting.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, phospho-S6K) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion and Future Directions
The morpholine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The compounds highlighted in this guide, such as PI-103, GDC-0941, and AZD8055, demonstrate the remarkable therapeutic potential that can be achieved by incorporating this versatile heterocycle. While the specific biological activity of this compound remains to be characterized, its structural features suggest that it may possess interesting pharmacological properties. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of this and other novel morpholino derivatives. Future studies should focus on synthesizing and screening a library of analogs based on the this compound scaffold to elucidate its structure-activity relationships and identify lead compounds for further development. Such endeavors will undoubtedly contribute to the expanding repertoire of morpholino-based therapeutics for the treatment of cancer and other diseases.
References
- Giordano, D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1801-1840.
- Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298.
- Fan, Q. W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349.
- Gao, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.
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AstraZeneca. (n.d.). AZD8055. Retrieved from [Link]
- Zhu, W., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3650-3659.
- Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636-2645.
- Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298.
- Fan, Q. W., et al. (2006). A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma. Cancer Cell, 9(5), 341-349.
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Wikipedia. (2023, December 1). mTOR inhibitors. Retrieved from [Link]
- Sutherlin, D. P., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 19(24), 7365-7381.
- Workman, P., et al. (2010). Drugging the PI3K/AKT/mTOR pathway. Current Opinion in Pharmacology, 10(4), 358-364.
- Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110alpha in insulin signaling. Cell, 125(4), 733-747.
- Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738.
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Wikipedia. (2023, October 29). Morpholino nucleic acid. Retrieved from [Link]
- Cascioferro, S., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549.
- Zhang, X., et al. (2019). Overview of Research into mTOR Inhibitors. Molecules, 24(18), 3266.
- Shaik, A. B., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 897480.
- Garlapati, S., et al. (2021). Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Journal of the Indian Chemical Society, 98(10), 100155.
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Shestakova, T. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10834.
- Chresta, C. M., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298.
-
ResearchGate. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Retrieved from [Link]
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Protocols.io. (2023, March 31). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
- Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Journal of Drug Discovery, Development and Delivery, 3(2), 1023.
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ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
- Gao, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86.
- Welker, M. E., & Kulik, G. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 17(8), 9473-9486.
- Di Domenico, M., et al. (2023). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 24(10), 8689.
- Giordano, D., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1801-1840.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Maira, S. M., et al. (2008). PI-103, a potent and specific inhibitor of class IA phosphatidylinositol 3-kinase and mTOR. Bioorganic & Medicinal Chemistry Letters, 18(17), 4833-4837.
- León-Brito, H., et al. (2021).
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Celcuity. (2026, January 20). Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of Methyl 2-amino-5-morpholin-4-ylbenzoate
Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate
Methyl 2-amino-5-morpholin-4-ylbenzoate is a critical intermediate in the synthesis of Rivaroxaban, a widely prescribed oral anticoagulant.[1][2] The efficiency, scalability, and cost-effectiveness of the synthesis of this key building block are of paramount importance to the pharmaceutical industry. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering a technical benchmark for researchers, chemists, and professionals in drug development and manufacturing. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison of two major synthetic strategies: the modern Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr) pathway.
Methodology 1: The Benchmark Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient method for the synthesis of arylamines.[3][4] This palladium-catalyzed cross-coupling reaction is a preferred method for constructing the target molecule due to its high functional group tolerance and generally high yields.[3]
Causality of Experimental Choices
The selection of the starting material, catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination. Methyl 2-amino-5-bromobenzoate is an ideal starting material due to the reactivity of the C-Br bond in the palladium catalytic cycle. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, ultimately leading to higher yields and faster reaction times.[3] Sodium tert-butoxide is a commonly used strong base that facilitates the deprotonation of the amine, which is necessary for its coordination to the palladium center. Toluene is a suitable solvent as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at the elevated temperatures often required for efficient coupling.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 2-amino-5-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).
-
Finally, add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Buchwald-Hartwig synthesis of the target compound.
Methodology 2: The Classical Approach via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a well-established and industrially scalable method for the formation of aryl-heteroatom bonds.[1][2] This approach typically involves the reaction of an electron-deficient aryl halide with a nucleophile. For the synthesis of our target molecule, a two-step process is envisioned: an SNAr reaction followed by a nitro group reduction.
Causality of Experimental Choices
The SNAr reaction is contingent on the presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group. The nitro group (-NO₂) is an excellent EWG, making methyl 5-bromo-2-nitrobenzoate a suitable starting material. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the amine. A base such as potassium carbonate is used to neutralize the acid formed during the reaction. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reducing agents like iron powder in the presence of an acid or through catalytic hydrogenation.
Experimental Protocol: SNAr and Reduction
Step 1: Nucleophilic Aromatic Substitution
Materials:
-
Methyl 5-bromo-2-nitrobenzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Methyl 5-bromo-2-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain methyl 5-morpholino-2-nitrobenzoate.
Step 2: Nitro Group Reduction
Materials:
-
Methyl 5-morpholino-2-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add methyl 5-morpholino-2-nitrobenzoate (1.0 eq), iron powder (3.0 eq), and a mixture of ethanol and water.
-
Add a solution of ammonium chloride (0.2 eq) in water to the mixture.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Caption: SNAr and reduction pathway to the target compound.
Comparative Analysis: Buchwald-Hartwig vs. SNAr
The choice between these two synthetic routes depends on a variety of factors, including cost, scalability, yield, and safety considerations. The following table provides a comparative overview:
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Methyl 2-amino-5-bromobenzoate, Morpholine | Methyl 5-bromo-2-nitrobenzoate, Morpholine |
| Catalyst/Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Strong base (e.g., NaOtBu) | Base (e.g., K₂CO₃), Reducing agent (e.g., Fe/NH₄Cl) |
| Reaction Steps | 1 | 2 (Substitution and Reduction) |
| Typical Yield | High (often >85%) | Moderate to High (overall yield depends on both steps) |
| Reaction Conditions | Milder temperatures (100-110 °C) | Higher temperatures for SNAr (120-130 °C), Reflux for reduction |
| Cost | Higher due to palladium catalyst and phosphine ligand cost.[5] | Generally lower due to inexpensive reagents (iron, K₂CO₃). |
| Scalability | Scalable, but catalyst cost can be a factor on a large scale.[6] | Highly scalable and widely used in industrial processes.[7][8] |
| Safety & Environment | Palladium is a heavy metal with environmental concerns. Toluene is a hazardous solvent.[9] | DMSO can be difficult to remove. Use of iron powder can generate significant solid waste. |
| Substrate Scope | Broader scope for various amines and aryl halides. | Generally limited to activated aryl halides. |
Conclusion and Future Outlook
Both the Buchwald-Hartwig amination and the SNAr pathway offer viable routes for the synthesis of this compound. The Buchwald-Hartwig approach provides a more direct, one-step synthesis with typically higher yields, making it an attractive option for laboratory-scale synthesis and for cases where a broader substrate scope is desired. However, the high cost of the palladium catalyst and ligands can be a significant drawback for large-scale industrial production.
The SNAr route, while involving two steps, utilizes cheaper and more readily available reagents, making it a more economically favorable option for commercial manufacturing. The scalability of SNAr reactions is well-established in the pharmaceutical industry.
Future research in this area could focus on developing more cost-effective and environmentally benign catalytic systems for the Buchwald-Hartwig amination, such as using base metal catalysts or developing recyclable palladium catalysts. For the SNAr route, process optimization to improve the overall yield and reduce waste generation would be beneficial. Ultimately, the choice of the synthetic route will be dictated by a careful consideration of the specific requirements of the project, balancing factors such as cost, scale, and environmental impact.
References
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Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. [Link]
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Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). A simple, catalytic, and environmentally friendly method for the synthesis of anilines. Organic letters, 13(19), 5024–5027. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Torraca, K. E., & Buchwald, S. L. (2001). A versatile catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 123(46), 11603–11604. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
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Braje, W. M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3956-3961. [Link]
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Mali, P. B., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemistry and Pharmacy, 3, 11-19. [Link]
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Smith, A. B., & Jones, C. D. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(40), 11955-11964. [Link]
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Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(12), o3025. [Link]
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PubChem. (n.d.). Methyl 5-amino-4-bromo-2-nitrobenzoate. [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Pfizer. (2018). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 22(9), 1236-1245. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 46(32), 5908–5924. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Kwong, F. Y., & Buchwald, S. L. (2004). Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reaction of aryl mesylates. Organic Syntheses, 81, 241. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 2-amino-5-morpholin-4-ylbenzoate Derivatives
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a drug candidate. While a compound may exhibit potent activity against its intended target, its interactions with other, unintended biological molecules—so-called "off-target" effects—can lead to unforeseen toxicities or a dilution of therapeutic efficacy.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the hypothetical case of Methyl 2-amino-5-morpholin-4-ylbenzoate derivatives, a class of molecules with potential therapeutic applications.
The morpholine moiety is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[3][4] Similarly, aminobenzoic acid derivatives have been explored for a range of therapeutic effects.[5][6] When these pharmacophores are combined, the resulting derivatives present a unique opportunity for targeted therapy, but also a complex challenge in predicting their selectivity profile. This guide will walk researchers through the essential experimental workflows and data interpretation necessary to characterize the cross-reactivity of these, and other, novel chemical entities.
The Rationale for Rigorous Cross-Reactivity Profiling
The kinase family is a prominent example of where cross-reactivity is a major consideration. Many kinase inhibitors target the highly conserved ATP-binding site, leading to the potential for inhibiting multiple kinases.[7] While sometimes polypharmacology can be beneficial, unintended kinase inhibition can lead to adverse effects.[8] Therefore, early and comprehensive profiling of kinase inhibitor selectivity is paramount.[9][10][11]
This guide will focus on a systematic approach to assessing the cross-reactivity of a hypothetical series of this compound derivatives: Compound A (the parent molecule), Compound B (a derivative with a substitution on the phenyl ring), and Compound C (a derivative with a modification of the morpholine ring).
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity assessment. This typically begins with broad, high-throughput screening and funnels down to more specific cellular and functional assays.
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: A tiered approach to cross-reactivity profiling.
Step-by-Step Methodologies
1. High-Throughput Kinase Panel Screening:
-
Objective: To obtain a broad overview of the kinase inhibitory activity of the test compounds.
-
Protocol:
-
Prepare stock solutions of Compounds A, B, and C in DMSO.
-
Submit the compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases (e.g., >400) at a fixed concentration (typically 1 µM).
-
The service will typically employ a radiometric or fluorescence-based assay to measure kinase activity in the presence of the compound.
-
Data is usually reported as a percentage of inhibition relative to a control.
-
2. IC50 Determination for 'Hits':
-
Objective: To quantify the potency of inhibition for the primary target and any significant off-targets identified in the initial screen.
-
Protocol:
-
For each "hit" (e.g., >50% inhibition in the initial screen), perform a dose-response assay.
-
Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions).
-
Perform the kinase activity assay with each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3. Cellular Target Engagement Assays:
-
Objective: To confirm that the compound interacts with its intended target and off-targets in a cellular context.
-
Protocol (example using NanoBRET™):
-
Genetically fuse the target kinase to NanoLuc® luciferase and express it in a suitable cell line.
-
Add a fluorescent energy transfer probe that binds to the kinase.
-
Add the test compound at various concentrations.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the probe and engaging the target.
-
Data Presentation and Comparative Analysis
The results of these assays should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Initial Kinase Panel Screen (% Inhibition at 1 µM)
| Kinase Target | Compound A | Compound B | Compound C |
| Primary Target X | 95% | 98% | 85% |
| Off-Target Y | 75% | 40% | 82% |
| Off-Target Z | 60% | 65% | 30% |
| ... (other kinases) | <10% | <10% | <10% |
Table 2: Comparative Potency (IC50 in nM)
| Target | Compound A | Compound B | Compound C |
| Primary Target X | 10 | 5 | 50 |
| Off-Target Y | 500 | >10,000 | 450 |
| Off-Target Z | 800 | 750 | >10,000 |
Interpreting the Data
-
Compound B appears to be the most potent and selective derivative. It has the lowest IC50 for the primary target and significantly reduced activity against the identified off-targets.
-
Compound A is potent but shows significant off-target activity against Kinase Y and Z.
-
Compound C is less potent against the primary target but shows an improved selectivity profile compared to Compound A, particularly with respect to Off-Target Z.
Probing the Molecular Basis of Cross-Reactivity
Understanding why a compound interacts with off-targets is crucial for rational drug design.
Signaling Pathway Analysis
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Heterocyclic Compounds as Therapeutic Agents
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. A critical phase in this journey is the translation of a compound's activity from a controlled laboratory setting (in vitro) to a complex biological system (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo activities of compounds derived from heterocyclic scaffolds, exemplified by a case study on 2-mercaptomethylbenzo[d]imidazole derivatives as tyrosinase inhibitors. While the specific focus is on this class of compounds, the principles and methodologies discussed are broadly applicable to researchers, scientists, and drug development professionals working with other molecular scaffolds, including those based on Methyl 2-amino-5-morpholin-4-ylbenzoate.
The core challenge in translational research lies in the often-observed disparity between a compound's performance in a test tube and its efficacy and safety in a living organism. This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to provide a trustworthy and expert-driven narrative.
The Significance of the In Vitro-In Vivo Bridge in Drug Discovery
The initial stages of drug discovery often involve high-throughput screening of large compound libraries against a specific biological target, such as an enzyme or a receptor, in in vitro assays. These assays are invaluable for identifying initial "hits" and for guiding the early stages of lead optimization. They are relatively inexpensive, rapid, and allow for a high degree of control over experimental conditions. However, the simplicity of in vitro systems is also their main limitation. They do not account for the complex physiological processes that a drug molecule encounters in a living organism, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).
Therefore, promising candidates from in vitro studies must be subjected to in vivo testing in animal models to assess their efficacy, pharmacokinetics, and potential toxicity in a more biologically relevant context. A strong correlation between in vitro and in vivo data is a key indicator of a viable drug candidate. Conversely, a lack of correlation can often be traced back to poor ADME properties, highlighting the importance of early consideration of these factors in the drug design process.[1][2]
Case Study: 2-Mercaptomethylbenzo[d]imidazole Derivatives as Tyrosinase Inhibitors
To illustrate the principles of comparing in vitro and in vivo activity, we will examine a study on a series of 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives designed as inhibitors of tyrosinase, a key enzyme in melanin synthesis.[3] This study provides a clear example of how a compound series is progressed from initial enzymatic assays to cellular models and finally to an in vivo animal model.
In Vitro Evaluation: From Enzyme to Cell
The initial in vitro evaluation of the 2-MMBI derivatives focused on their ability to directly inhibit mushroom tyrosinase activity and to chelate copper, a critical cofactor for the enzyme.[3]
Table 1: In Vitro Activity of 2-MMBI Derivatives [3]
| Compound | Substitution | Mushroom Tyrosinase IC50 (µM) | Copper Chelating Activity (%) |
| 1 | H | > 100 | 20.1 |
| 2 | 5-Cl | 12.5 | 21.3 |
| 3 | 5-F | 15.8 | 20.5 |
| 4 | 5-Br | 10.2 | 22.4 |
| 5 | 5-I | 8.9 | 23.1 |
| 6 | 5-NO2 | 7.8 | 35.0 |
| 7 | 5-CN | 9.5 | 24.6 |
| 8 | 5-CH3 | 18.2 | 19.8 |
| 9 | 4-CH3 | 22.4 | 18.9 |
| 10 | 5,6-di-CH3 | 25.1 | 18.2 |
| Kojic Acid | (Control) | 18.5 | 15.4 |
| PTU | (Control) | 9.8 | 36.2 |
The data in Table 1 reveals that several of the synthesized compounds, particularly those with electron-withdrawing groups at the 5-position (e.g., compounds 5 , 6 , and 7 ), exhibited potent inhibition of mushroom tyrosinase, with IC50 values in the low micromolar range.[3] Interestingly, the nitro-substituted derivative 6 also showed the highest copper-chelating activity, comparable to the known chelator phenylthiourea (PTU).[3]
The next step in the in vitro evaluation was to assess the anti-melanogenic activity of these compounds in a cellular context using B16F10 murine melanoma cells. This is a crucial step, as the ability of a compound to inhibit an isolated enzyme does not guarantee its activity in a cellular environment, where factors such as membrane permeability and metabolism come into play. The results of the cellular assay are summarized in Table 2.
Table 2: Anti-Melanogenic Activity in B16F10 Cells [3]
| Compound | Melanin Content (% of Control at 10 µM) |
| 2 | 68.5 |
| 4 | 65.2 |
| 5 | 62.1 |
| 6 | 58.7 |
| 7 | 60.3 |
| Kojic Acid | 75.4 |
The cellular data largely corroborated the enzymatic data, with the most potent enzyme inhibitors also showing the most significant reduction in melanin content in B16F10 cells.[3] Compound 6 emerged as the most promising candidate from the in vitro studies.
The following diagram illustrates the typical workflow for the in vitro screening of enzyme inhibitors, from initial enzymatic assays to cellular validation.
Caption: A generalized workflow for the in vitro screening of tyrosinase inhibitors.
In Vivo Evaluation: From Cell to Animal Model
Based on its superior in vitro performance, compound 6 was selected for in vivo evaluation in a zebrafish model. Zebrafish are a popular model organism for toxicity and efficacy studies due to their rapid development and optical transparency, which allows for easy visualization of pigmentation.[3]
The in vivo study aimed to assess the effect of compound 6 on melanin synthesis in developing zebrafish embryos. The results demonstrated a dose-dependent inhibition of pigmentation, with a significant reduction in melanin observed at concentrations that were non-toxic to the embryos.[3]
Table 3: In Vivo Anti-Melanogenic Activity in Zebrafish [3]
| Treatment | Melanin Content (% of Control) |
| Control | 100 |
| Compound 6 (5 µM) | 72.3 |
| Compound 6 (10 µM) | 55.1 |
| PTU (10 µM) | 48.9 |
The in vivo data from the zebrafish model correlated well with the in vitro findings, confirming the anti-melanogenic potential of compound 6 in a living organism.[3] This positive correlation provides a strong rationale for further preclinical development of this compound.
The following diagram outlines the key steps in the zebrafish anti-melanogenesis assay.
Caption: Workflow for the in vivo evaluation of anti-melanogenic compounds in a zebrafish model.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments described in the case study.
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from the methods described by Kim et al. (2022).[3]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution and 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Zebrafish Anti-Melanogenesis Assay
This protocol is based on the methodology used by Kim et al. (2022).[3]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium
-
Test compounds
-
Stereomicroscope with a digital camera
Procedure:
-
Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
At 9 hours post-fertilization (hpf), dechorionate the embryos.
-
Transfer the dechorionated embryos to a 24-well plate (10 embryos per well) containing embryo medium.
-
Add the test compounds to the desired final concentrations.
-
Incubate the embryos at 28.5°C until 48 hpf.
-
Anesthetize the embryos and capture lateral view images using a stereomicroscope.
-
Quantify the pigmented area of the embryos using image analysis software (e.g., ImageJ).
-
Calculate the percentage of melanin content relative to the control group.
Conclusion and Future Directions
The successful correlation of in vitro and in vivo data for the 2-MMBI derivative 6 provides a compelling case for its further development as a potential treatment for hyperpigmentation disorders. This case study underscores the critical importance of a multi-faceted approach to drug discovery, where promising in vitro results are rigorously validated in relevant in vivo models.
For researchers working with other heterocyclic scaffolds, such as those derived from this compound, the methodologies and principles outlined in this guide can serve as a valuable framework for advancing their own drug discovery programs. The key takeaway is that a comprehensive understanding of both the in vitro and in vivo properties of a compound is essential for bridging the gap between a promising molecule and a life-changing medicine.
Future studies on promising candidates should focus on more complex animal models (e.g., rodents) to evaluate pharmacokinetics, metabolism, and long-term safety before consideration for human clinical trials.[4][5]
References
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Al-Hussain, S. A., Al-Wahaibi, L. H., & Al-Amri, J. F. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3253. [Link]
-
Asiri, A. M., & Khan, S. A. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-7. [Link]
-
Kim, J. H., Kim, D., Lee, J., & Kim, D. H. (2022). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. Molecules, 27(19), 6563. [Link]
-
Pushkin, S. V. (2020). Correlation between in vitro and in vivo studies? ResearchGate. [Link]
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Li, X., He, Y., & Zhang, P. (2020). Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒). Molecules, 25(23), 5735. [Link]
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Sargent, D. J., et al. (2022). Methods to study xenografted human cancer in genetically diverse mice. Frontiers in Oncology, 12, 969395. [Link]
-
Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 567-581. [Link]
-
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]
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Day, C. P., Merlino, G., & Van Dyke, T. (2015). Preclinical mouse cancer models: a maze of opportunities and challenges. Cell, 163(1), 39-53. [Link]
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A Guide to the Reproducibility of Experiments with Methyl 2-amino-5-morpholin-4-ylbenzoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical analysis of experiments involving Methyl 2-amino-5-morpholin-4-ylbenzoate , a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide will establish a robust, reproducible synthetic protocol and propose a framework for its experimental evaluation. This will be achieved by drawing logical comparisons with well-characterized, structurally related compounds, particularly those targeting key signaling pathways in cancer biology.
The Scientific Imperative for Reproducibility
The synthesis and biological evaluation of novel small molecules are often plagued by a lack of detailed experimental reporting, leading to difficulties in reproducing and building upon published findings. This guide aims to address this by providing a comprehensive, self-validating protocol for the synthesis of this compound. Furthermore, by contextualizing its potential biological activity within the established pharmacology of analogous structures, we offer a logical framework for its investigation and comparison with alternative compounds.
Synthesis of this compound: A Detailed, Reproducible Protocol
The synthesis of this compound can be reliably achieved through a three-step process, starting from commercially available reagents. The causality behind each step is explained to ensure a thorough understanding of the reaction mechanism, a critical component for troubleshooting and ensuring reproducibility.
Step 1: Nucleophilic Aromatic Substitution to Synthesize 2-morpholino-5-nitrobenzoic acid
The initial step involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine. This is a classic nucleophilic aromatic substitution reaction where the lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom bearing the chlorine atom. The presence of the strongly electron-withdrawing nitro group in the para position to the chlorine facilitates this reaction by stabilizing the intermediate Meisenheimer complex.
Experimental Protocol:
-
To a 100 mL round-bottom flask, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and morpholine (43.2 mL, 496 mmol, 10 equivalents).
-
Heat the reaction mixture to reflux (approximately 129 °C) with constant stirring for 5 hours. The excess morpholine acts as both a nucleophile and a solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This protonates the carboxylate and any remaining morpholine.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-morpholino-5-nitrobenzoic acid as a solid.
Step 2: Reduction of the Nitro Group to Synthesize 5-amino-2-morpholinobenzoic acid
The nitro group of 2-morpholino-5-nitrobenzoic acid is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is highly efficient and generally provides clean products.
Experimental Protocol:
-
In a 250 mL flask, dissolve 2-morpholino-5-nitrobenzoic acid (5.0 g, 19.8 mmol) in a 3:1 mixture of ethanol and water (100 mL).
-
Carefully add 10% palladium on carbon (0.5 g, 10% w/w) to the solution.
-
Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC. The product, 5-amino-2-morpholinobenzoic acid, will have a different Rf value than the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-amino-2-morpholinobenzoic acid.
Step 3: Fischer Esterification to Yield this compound
The final step is the esterification of the carboxylic acid group of 5-amino-2-morpholinobenzoic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. This is a classic Fischer esterification reaction.[1]
Experimental Protocol:
-
Suspend 5-amino-2-morpholinobenzoic acid (3.0 g, 13.5 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Comparative Analysis: Positioning this compound in the Kinase Inhibitor Landscape
The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[2][3][4] The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase active site.[4] Given the structural similarity of this compound to known kinase inhibitors, it is plausible to hypothesize that it may exhibit inhibitory activity against kinases such as Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), or DNA-dependent protein kinase (DNA-PK).[2][5]
To provide a framework for evaluating the performance of this compound, we will compare its hypothetical activity with that of ZSTK474 , a well-characterized pan-Class I PI3K inhibitor that also contains a morpholine group.[3]
Proposed Experimental Protocol for Kinase Inhibition Assay
To assess the potential kinase inhibitory activity of this compound, a standard in vitro kinase assay can be employed.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (with γ-³²P-ATP for radiometric detection or a fluorescent ATP analog for fluorescence-based detection)
-
This compound (test compound)
-
ZSTK474 (positive control)
-
Kinase assay buffer
-
96-well plates
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Detect the product formation (phosphorylated PIP2) using an appropriate method (e.g., scintillation counting for radiometric assays or fluorescence measurement).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Comparative Performance Data (Hypothetical vs. Actual)
The following table presents the known IC₅₀ values for ZSTK474 against the Class I PI3K isoforms and provides a template for recording the hypothetical experimental data for this compound.
| Compound | PI3Kα (IC₅₀, nM) | PI3Kβ (IC₅₀, nM) | PI3Kγ (IC₅₀, nM) | PI3Kδ (IC₅₀, nM) |
| ZSTK474 (Actual Data) [3] | 1.8 | 38 | 9.2 | 3.9 |
| This compound (Hypothetical Data) | TBD | TBD | TBD | TBD |
TBD: To be determined by experimentation.
The rationale for this comparison lies in the shared morpholine pharmacophore. Structure-activity relationship (SAR) studies of PI3K inhibitors have shown that modifications to the core scaffold attached to the morpholine ring can significantly impact potency and isoform selectivity.[3] The 2-aminobenzoate core of our target compound presents a different electronic and steric profile compared to the furanotriazine core of ZSTK474, which would likely lead to different inhibitory activities and selectivity profiles.
Conclusion and Future Directions
This guide provides a detailed and reproducible synthetic route for this compound, a compound with potential as a kinase inhibitor. By establishing a clear experimental framework and drawing logical comparisons with the well-characterized PI3K inhibitor ZSTK474, we have laid the groundwork for future investigations into the biological activity of this molecule. The reproducibility of the synthesis and the proposed bioassay protocol are crucial for enabling researchers to validate and expand upon these initial findings. Future studies should focus on executing the proposed kinase assays to determine the IC₅₀ values and selectivity profile of this compound. Subsequent research could explore its effects on downstream signaling pathways and its efficacy in cell-based and in vivo cancer models.
References
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
-
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. [Link]
- Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
-
Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. [Link]
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Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. [Link]
-
3: Esterification (Experiment). [Link]
- Synthesis method of morpholine benzo
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]
-
Binding modes of active site inhibitors and LiPoLis in p38α MAPK. [Link]
-
Ester synthesis by esterification. [Link]
-
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]
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RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
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Schematic presentation of the biological activity of heterocycles with β-amino acid moiety. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
Folate. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]
- Process for the preparation of 2-(4-methylphenyl)
-
Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine). [Link]
-
Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-amino-5-morpholin-4-ylbenzoate Isomers
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance. This guide provides a comprehensive comparative analysis of the predicted spectroscopic data for Methyl 2-amino-5-morpholin-4-ylbenzoate and its key positional isomers.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
The Isomeric Challenge: Why Spectroscopic Differentiation is Crucial
The subject of our analysis, this compound, and its isomers are trisubstituted benzene derivatives. The relative positions of the amino, morpholino, and methyl ester groups on the aromatic ring give rise to distinct electronic environments for the constituent atoms. These differences, though subtle, are readily discernible through modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is critical for process control in synthesis, for the confirmation of a lead compound's identity, and for regulatory submissions.
This guide will focus on a comparative analysis of the following four isomers:
-
Isomer 1: this compound
-
Isomer 2: Methyl 3-amino-4-morpholin-4-ylbenzoate
-
Isomer 3: Methyl 4-amino-3-morpholin-4-ylbenzoate
-
Isomer 4: Methyl 2-morpholino-5-aminobenzoate
Predictive Spectroscopic Analysis: A Comparative Approach
Due to the limited availability of direct experimental data for these specific isomers, this guide will utilize a predictive approach based on established principles of spectroscopy and data from analogous substituted benzene derivatives.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents on the benzene ring. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) of the ortho and para protons.[1] The morpholino group is also an electron-donating group, while the methyl ester (-COOCH₃) is an electron-withdrawing group, leading to a downfield shift (to higher ppm values) of the ortho and para protons.
The protons of the morpholine ring typically appear as two multiplets in the regions of ~3.0-3.2 ppm (for the protons adjacent to the nitrogen) and ~3.7-3.9 ppm (for the protons adjacent to the oxygen). The methyl group of the ester will present as a sharp singlet at approximately 3.8-3.9 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| Aromatic H | H-3: ~6.8 (d) | H-2: ~7.2 (d) | H-2: ~7.7 (d) | H-3: ~7.1 (d) |
| H-4: ~7.1 (dd) | H-5: ~6.7 (dd) | H-5: ~6.2 (dd) | H-4: ~6.5 (dd) | |
| H-6: ~7.5 (d) | H-6: ~7.3 (d) | H-6: ~7.8 (d) | H-6: ~7.3 (d) | |
| -NH₂ | ~4.5 (s, br) | ~3.8 (s, br) | ~5.5 (s, br) | ~3.7 (s, br) |
| -COOCH₃ | ~3.85 (s) | ~3.88 (s) | ~3.86 (s) | ~3.90 (s) |
| Morpholine H (-NCH₂) | ~3.1 (t) | ~3.0 (t) | ~3.2 (t) | ~2.9 (t) |
| Morpholine H (-OCH₂) | ~3.8 (t) | ~3.8 (t) | ~3.8 (t) | ~3.8 (t) |
Disclaimer: These are predicted values and may vary based on experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The chemical shifts of the aromatic carbons are also significantly influenced by the substituents. Carbons directly attached to electron-donating groups (like -NH₂ and morpholine) will be shielded (shifted upfield), while those attached to or conjugated with electron-withdrawing groups (like -COOCH₃) will be deshielded (shifted downfield).[3][4] The number of unique signals in the aromatic region can also provide clues about the substitution pattern and molecular symmetry.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| C=O (Ester) | ~168 | ~167 | ~166 | ~169 |
| Aromatic C-1 | ~118 | ~122 | ~115 | ~125 |
| Aromatic C-2 | ~145 | ~112 | ~133 | ~150 |
| Aromatic C-3 | ~115 | ~148 | ~138 | ~118 |
| Aromatic C-4 | ~125 | ~140 | ~152 | ~115 |
| Aromatic C-5 | ~148 | ~110 | ~112 | ~147 |
| Aromatic C-6 | ~120 | ~128 | ~130 | ~116 |
| -COOCH₃ | ~52 | ~52 | ~52 | ~52 |
| Morpholine C (-NCH₂) | ~50 | ~49 | ~51 | ~48 |
| Morpholine C (-OCH₂) | ~67 | ~67 | ~67 | ~67 |
Disclaimer: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The distinct vibrational frequencies of bonds provide a characteristic "fingerprint."
-
N-H Stretching: Primary amines (-NH₂) exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.[5][6] The presence of two bands is a clear indicator of a primary amine.
-
C=O Stretching: The ester carbonyl group will show a strong absorption band in the range of 1700-1725 cm⁻¹.
-
C-N Stretching: Aromatic amines show a C-N stretching absorption in the region of 1250-1335 cm⁻¹.[5]
-
C-O Stretching: The morpholine ether C-O bond and the ester C-O bond will have characteristic stretches in the fingerprint region (below 1500 cm⁻¹).
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| N-H Stretch (asym & sym) | 3450, 3350 | 3440, 3340 | 3480, 3370 | 3460, 3360 |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3050 | ~3050 |
| C-H Stretch (Aliphatic) | 2950-2800 | 2950-2800 | 2950-2800 | 2950-2800 |
| C=O Stretch (Ester) | ~1710 | ~1715 | ~1705 | ~1720 |
| N-H Bend | ~1620 | ~1620 | ~1615 | ~1625 |
| C-N Stretch (Aromatic) | ~1280 | ~1270 | ~1290 | ~1285 |
| C-O Stretch (Ether & Ester) | 1250-1050 | 1250-1050 | 1250-1050 | 1250-1050 |
Disclaimer: These are predicted values and may vary based on experimental conditions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) will confirm the molecular formula for all isomers (C₁₂H₁₆N₂O₃, MW = 236.27 g/mol ). However, the fragmentation patterns can differ based on the stability of the resulting fragments, which is influenced by the positions of the substituents.
Common fragmentation pathways for these isomers would likely involve:
-
Loss of the methoxy group (-OCH₃) from the ester.
-
Decarboxylation (loss of CO₂).
-
Fragmentation of the aromatic ring.
The relative intensities of these fragment ions will be the key differentiators between the isomers.
Experimental Protocols
To obtain the high-quality spectroscopic data necessary for this comparative analysis, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry analysis.
Conclusion and Future Outlook
This guide has provided a predictive framework for the spectroscopic differentiation of this compound and its positional isomers. By leveraging the fundamental principles of NMR, IR, and MS, researchers can confidently distinguish between these closely related compounds. The presented workflows offer a standardized approach to data acquisition and analysis, ensuring reproducibility and reliability.
While predictive data is a powerful tool, the ultimate confirmation of these spectroscopic signatures will rely on the synthesis and experimental analysis of each isomer. Such empirical data would not only validate the predictions made in this guide but also contribute to a broader understanding of structure-spectra relationships in complex substituted aromatic systems. The continued development of computational prediction algorithms, in conjunction with high-resolution instrumentation, will further enhance our ability to rapidly and accurately characterize novel chemical entities.
References
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Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and.... Retrieved from [Link]
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Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]
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Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
AIP Publishing. (2000). Isomer structures and vibrational assignment of the methyl-p-aminobenzoate(H2O)1 complex. The Journal of Chemical Physics. Retrieved from [Link]
-
CORE. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-5-morpholin-4-ylbenzoate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-amino-5-morpholin-4-ylbenzoate, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway. This compound is classified with several key hazards that necessitate its treatment as hazardous waste.[1]
The primary risks associated with this compound are acute and immediate upon exposure. It is classified as harmful if swallowed (H302), and it can cause significant skin (H315), eye (H319), and respiratory irritation (H335).[1] The causality here is linked to its chemical nature as an aromatic amine and a morpholine derivative. Aromatic amines, as a class, are known for their potential to cause skin irritation and other toxic effects.[2] The morpholine moiety, while common in synthesis, also requires careful handling.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Description of Risk |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if ingested, potentially leading to systemic toxicity.[1] |
| Skin Irritation | H315 | Causes irritation upon direct contact with the skin.[1] |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1] |
Given these hazards, under no circumstances should this compound or its residues be disposed of in standard laboratory trash or flushed down the sanitary sewer.[3] Such actions can lead to environmental contamination and pose a risk to public health.
Pre-Disposal Handling and Waste Accumulation
Proper disposal begins the moment a material is designated as waste. The following steps ensure that waste this compound is handled, segregated, and stored safely pending final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste compound in any form (pure solid, solution, or contaminated materials), personnel must wear appropriate PPE. The rationale is to create a barrier against the primary exposure routes: dermal contact, eye contact, and inhalation.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][4]
-
Lab Coat: A standard lab coat is required to protect against skin contact.[4]
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation of dust.[5] All handling of the pure compound should ideally occur within a fume hood.[1]
Step 2: Waste Segregation
To prevent dangerous chemical reactions, waste this compound must be segregated from incompatible materials.[4]
-
Incompatible Materials: Keep this waste separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5] Contact with these substances could lead to vigorous, exothermic, or otherwise hazardous reactions.
-
Waste Streams: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Create a dedicated waste container for this compound and materials contaminated with it.
Step 3: Containerization and Labeling
The integrity of the waste containment system is critical for preventing leaks and ensuring clear communication of the hazard.
-
Container Selection: Use a container that is in good condition and chemically compatible with the amine compound.[6][7] High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate. The original product container, if intact, is an ideal choice.[6]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[4]
-
The date accumulation started.
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[3] Do not fill the container beyond 90% capacity to allow for expansion.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor.[9]
Operational Workflow
-
Characterize the Waste: Identify all materials to be disposed of. This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Spill cleanup materials.
-
-
Package Solid Waste: For grossly contaminated items like gloves or weigh paper, double-bag them in clear plastic bags and place them inside the designated solid hazardous waste container. For the pure compound, ensure it is in its original or a compatible, labeled container.
-
Package Liquid Waste: For solutions containing the compound, pour them into a designated liquid hazardous waste container made of compatible material. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
-
Manage Empty Containers: An "empty" container that held the pure compound must also be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[3] Once properly rinsed, the container can be defaced of its original label and discarded as regular lab glass or plastic.[3]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[6] This area must be at or near the point of generation and under the control of the laboratory personnel. According to U.S. Environmental Protection Agency (EPA) guidelines, laboratories can accumulate hazardous waste in an SAA until the container is full or for up to one year, whichever comes first.[6][10]
-
Arrange for Pickup: Once the waste container is full or ready for disposal, contact your institution's EH&S department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. Professional waste handlers are trained to manage these materials in compliance with Department of Transportation (DOT) and EPA regulations.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental impact.
-
Skin Contact: Immediately take off contaminated clothing.[1] Rinse the affected skin area with copious amounts of water and wash with soap.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water.[1] Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1]
-
Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[11] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Large Spill: Evacuate the immediate area and alert others. Contact your institution's emergency response team or EH&S department immediately. Prevent the spill from entering drains or waterways.[11]
By adhering to these detailed procedures, you ensure that your laboratory practices remain compliant with safety regulations and contribute to a culture of responsibility, protecting yourself, your colleagues, and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency (EPA). [Link]
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OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Treatment of amine wastes generated in industrial processes. (2015). ResearchGate. [Link]
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The microbial degradation of morpholine. (2008). ResearchGate. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
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Laboratory Environmental Sample Disposal Information Document. (2018). U.S. Environmental Protection Agency (EPA). [Link]
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Depolymerization of Polyesters with Morpholine. (2023). ResearchGate. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Navigating the Safe Handling of Methyl 2-amino-5-morpholin-4-ylbenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of Methyl 2-amino-5-morpholin-4-ylbenzoate, a compound that, while valuable in research, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure both operational success and a secure laboratory environment.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
The causality behind these hazards lies in its chemical structure, which includes an aromatic amine and a morpholine moiety. Aromatic amines, as a class, can be readily absorbed through the skin and respiratory system, and some have been identified as potential carcinogens. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds to protect against undetected micro-tears in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that could cause serious eye irritation.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If weighing or transferring powder outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[1] |
Expert Insight: The selection of PPE is not a static choice. A thorough risk assessment of your specific experimental procedure should always be conducted to determine if additional or more specialized PPE is required.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, well-defined operational plan is critical to minimize exposure and prevent contamination.
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Pre-Weighing Checklist:
-
Ensure the balance is clean and calibrated.
-
Have all necessary equipment readily available: weighing paper or a suitable container, spatula, and waste container.
-
Don all required PPE.
-
-
Weighing Procedure:
-
Place a creased piece of weighing paper or a tared container on the balance.
-
Carefully transfer the desired amount of the compound onto the weighing paper using a clean spatula.[2] Avoid creating dust.
-
If any material is spilled, it must be cleaned up immediately following the spill response protocol.
-
Do not return any excess material to the original container to prevent contamination.[3]
-
Transfer and Dissolution
-
Controlled Transfer: When transferring the weighed solid, do so carefully to avoid generating dust.
-
Vessel Selection: Choose a receiving vessel that is appropriate for the scale of your experiment and allows for safe addition of solvents.
-
Solvent Addition: Add the solvent slowly and carefully to the solid to prevent splashing. If the dissolution is exothermic, consider cooling the vessel in an ice bath.
Caption: Workflow for weighing and transferring this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.
Spill Response
For a minor spill:
-
Alert colleagues in the immediate area.
-
Evacuate the immediate spill area if necessary.
-
Don appropriate PPE , including respiratory protection if the material is a powder.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[4]
-
Gently sweep the absorbed material into a designated hazardous waste container.[5] Avoid creating dust.
-
Decontaminate the area with a suitable cleaning solution. A common procedure involves an initial wash with a detergent solution, followed by a rinse.[6]
-
Properly label the waste container and arrange for its disposal.
For a major spill:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional safety office.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
